molecular formula C4H10ClNO B1292702 3-Azetidinemethanol hydrochloride CAS No. 928038-44-2

3-Azetidinemethanol hydrochloride

货号: B1292702
CAS 编号: 928038-44-2
分子量: 123.58 g/mol
InChI 键: AQUVQGSNKVDBBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Azetidinemethanol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound Azetidin-3-ylmethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

azetidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVQGSNKVDBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647357
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928038-44-2
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-3-yl)methanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)azetidine hydrochloride (CAS 928038-44-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)azetidine hydrochloride, a key building block in medicinal chemistry. This document outlines its physicochemical properties, synthesis, analytical data, and its significant role in the development of novel therapeutics, particularly in the field of oncology.

Physicochemical Properties

3-(Hydroxymethyl)azetidine hydrochloride is a hygroscopic solid that is soluble in water.[1][2] It is typically stored at temperatures ranging from room temperature to -20°C to maintain its stability.[2][3] The compound is known to be an irritant to the eyes, respiratory system, and skin.[3]

PropertyValueSource(s)
CAS Number 928038-44-2[3]
Molecular Formula C₄H₉NO·HCl[3]
Molecular Weight 123.58 g/mol [3]
Appearance White to off-white powder or crystal[1]
Melting Point 714 °C (Note: This value from a single supplier is likely erroneous and significantly higher than expected for a small organic molecule. The related compound, 3-hydroxyazetidine hydrochloride, has a melting point of 85-90 °C.)[2][3]
Solubility Soluble in water. Slightly soluble in DMSO and methanol (B129727).[2]
Storage Temperature -20 °C to Room Temperature[2][3]
Sensitivity Hygroscopic[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the 3-(hydroxymethyl)azetidinium cation. These predictions are based on standard chemical shift increments and may vary from experimental values.

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityProtonsAssignment
~3.9-4.2Multiplet2H-CH₂- (azetidine ring, adjacent to N)
~3.7-3.9Multiplet2H-CH₂- (azetidine ring, adjacent to N)
~3.6Doublet2H-CH₂-OH
~3.0-3.3Multiplet1H-CH- (azetidine ring)
VariableBroad Singlet2H-NH₂⁺-
VariableSinglet1H-OH

Predicted ¹³C NMR Data

Chemical Shift (ppm)Carbon Atom
~65-CH₂-OH
~55-CH₂- (azetidine ring)
~35-CH- (azetidine ring)
Infrared (IR) Spectroscopy (Expected)

An experimental IR spectrum for 3-(Hydroxymethyl)azetidine hydrochloride would be expected to show the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ due to the ammonium (B1175870) salt.

  • C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the azetidine (B1206935) ring and the hydroxymethyl group.

  • C-O Stretch: A band in the region of 1000-1250 cm⁻¹ for the primary alcohol.

Mass Spectrometry (MS) (Expected)

In an electrospray ionization (ESI) mass spectrum, 3-(Hydroxymethyl)azetidine hydrochloride would be expected to show a prominent peak for the parent ion of the free base (azetidin-3-ylmethanol) at an m/z of approximately 88.12 [M+H]⁺.

Synthesis

Representative Experimental Protocol: Deprotection of N-Benzyl-3-hydroxyazetidine

This protocol describes the synthesis of 3-hydroxyazetidine hydrochloride via the hydrogenolysis of 1-benzyl-3-hydroxyazetidine.[4]

Materials:

  • 1-Benzyl-3-hydroxyazetidine

  • Methanol

  • 4M Hydrochloric acid (HCl) in water

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (B1210297)

  • Hydrogen gas

Procedure:

  • Dissolve 1163 g of 1-benzyl-3-hydroxyazetidine in 5.8 kg of methanol.[4]

  • Add 1.8 L of 4M aqueous HCl solution to the mixture.[4]

  • Carefully add 35 g of 10% palladium on carbon to the solution.[4]

  • Transfer the mixture to a suitable hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas and maintain the pressure while stirring for 8 hours.[4]

  • Monitor the reaction for the complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the palladium on carbon catalyst.

  • Wash the filter cake with a small amount of methanol and combine the filtrates.[4]

  • Concentrate the combined filtrates under reduced pressure, which will cause a large amount of white solid to precipitate.[4]

  • Add ethyl acetate to the concentrated mixture and stir for 5 minutes.[4]

  • Filter the solid, wash with ethyl acetate, and dry under vacuum to yield 3-hydroxyazetidine hydrochloride as a white solid.[4]

Note: The synthesis of 3-(Hydroxymethyl)azetidine hydrochloride would likely follow a similar deprotection step from an N-protected precursor, such as N-Boc-3-(hydroxymethyl)azetidine or N-benzyl-3-(hydroxymethyl)azetidine.

Synthetic Workflow Diagram

G cluster_synthesis Representative Synthesis of 3-Hydroxyazetidine Hydrochloride start 1-Benzyl-3-hydroxyazetidine in Methanol/HCl hydrogenation Hydrogenation (H₂, 10% Pd/C) start->hydrogenation Deprotection filtration Filtration to remove catalyst hydrogenation->filtration concentration Concentration under reduced pressure filtration->concentration crystallization Crystallization from Ethyl Acetate concentration->crystallization product 3-Hydroxyazetidine Hydrochloride crystallization->product

Caption: Representative synthetic workflow for a related azetidine derivative.

Applications in Drug Discovery

The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational properties, which can enhance binding affinity and metabolic stability of drug candidates.[1] 3-(Hydroxymethyl)azetidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

A notable application of 3-(hydroxymethyl)azetidine derivatives is in the development of inhibitors for DNA polymerase theta (Polθ).[5] Polθ is a key enzyme in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ).[6][7]

Polymerase Theta (Polθ) Inhibition and Synthetic Lethality

In normal cells, DNA double-strand breaks are primarily repaired through high-fidelity pathways like homologous recombination (HR), which relies on proteins such as BRCA1 and BRCA2.[7] However, in many cancers, these high-fidelity pathways are compromised due to mutations in genes like BRCA1 and BRCA2.[7] These cancer cells become heavily reliant on alternative, more error-prone repair pathways like TMEJ, which is mediated by Polθ.[6][7]

This reliance creates a therapeutic window based on the concept of "synthetic lethality." By inhibiting Polθ in cancer cells that are already deficient in homologous recombination, both major DNA double-strand break repair pathways are blocked, leading to the accumulation of lethal DNA damage and selective cancer cell death.[6][7][8][9]

Derivatives of 3-(hydroxymethyl)azetidine have been identified as potent and selective inhibitors of Polθ's polymerase activity.[5] These inhibitors can enhance the efficacy of other cancer therapies, such as PARP inhibitors, and have the potential to overcome resistance to these agents.[6][9]

Signaling Pathway of Polθ Inhibition in BRCA-Deficient Cancer

G cluster_brca_proficient BRCA Proficient Cell cluster_brca_deficient BRCA Deficient Cancer Cell DSB_prof DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB_prof->HR High-fidelity repair cell_survival_prof Cell Survival HR->cell_survival_prof DSB_def DNA Double-Strand Break HR_blocked Homologous Recombination (HR) (Defective) DSB_def->HR_blocked TMEJ Theta-Mediated End Joining (TMEJ) (Polθ Dependent) DSB_def->TMEJ Alternative repair cell_death Cell Death (Synthetic Lethality) TMEJ->cell_death Cell survival if active polq_inhibitor 3-(Hydroxymethyl)azetidine Derivative (Polθ Inhibitor) polq_inhibitor->TMEJ Inhibits

Caption: Synthetic lethality via Polθ inhibition in BRCA-deficient cells.

Safety and Handling

3-(Hydroxymethyl)azetidine hydrochloride is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.[3]

References

Spectroscopic and Synthetic Profile of 3-Azetidinemethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 3-Azetidinemethanol hydrochloride. This key building block is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. This document offers detailed experimental protocols, tabulated spectroscopic data, and logical workflows to support the synthesis, characterization, and application of this versatile azetidine (B1206935) derivative.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on typical values for azetidine rings, primary alcohols, and hydrochloride salts of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Typical Values in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-4.2m2H-CH₂- (Azetidine Ring)
~3.8-4.0m2H-CH₂- (Azetidine Ring)
~3.6d2H-CH₂OH
~3.2-3.4m1H-CH- (Azetidine Ring)

Table 2: ¹³C NMR Spectroscopic Data (Typical Values in D₂O)

Chemical Shift (δ) ppmAssignment
~62-65-CH₂OH
~50-55-CH₂- (Azetidine Ring)
~35-40-CH- (Azetidine Ring)
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Typical Solid-State, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H stretch (alcohol)
2800-3000MediumC-H stretch (aliphatic)
2400-2800BroadN-H stretch (secondary ammonium (B1175870) salt)
1580-1610MediumN-H bend (secondary ammonium salt)
1000-1100StrongC-O stretch (primary alcohol)
Mass Spectrometry

Table 4: Mass Spectrometry Data (Typical ESI-MS)

m/zInterpretation
88.07[M+H]⁺ (protonated base)
70.05[M+H - H₂O]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a protected azetidine-3-carboxylic acid derivative followed by deprotection.

Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid

  • To a solution of 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-3-azetidinemethanol.

Step 2: Deprotection to this compound

  • Dissolve the 1-Boc-3-azetidinemethanol from the previous step in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Use the residual solvent peak as an internal reference for chemical shifts.

Infrared (IR) Spectroscopy

  • Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

Mass Spectrometry

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Visualization of Workflows

The following diagrams illustrate the key processes related to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product 1_Boc_Azetidine_3_Carboxylic_Acid 1-Boc-azetidine-3-carboxylic acid Reduction Reduction (Borane-THF) 1_Boc_Azetidine_3_Carboxylic_Acid->Reduction Deprotection Deprotection (HCl in Dioxane) Reduction->Deprotection 3_Azetidinemethanol_HCl 3-Azetidinemethanol Hydrochloride Deprotection->3_Azetidinemethanol_HCl

Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 3-Azetidinemethanol HCl Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dilute in Methanol/Water Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS ESI Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data MS_Data m/z Ratios MS->MS_Data

Workflow for spectroscopic characterization.

Drug_Discovery_Application cluster_intermediate Key Intermediate cluster_synthesis_step Further Synthesis cluster_inhibitor Target Molecule Azetidinemethanol_HCl 3-Azetidinemethanol Hydrochloride Coupling Coupling to Scaffold Azetidinemethanol_HCl->Coupling SHP2_Inhibitor SHP2 Inhibitor Candidate Coupling->SHP2_Inhibitor

Application in drug discovery as a synthetic intermediate.

Technical Guide: Solubility Profile of 3-(Hydroxymethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)azetidine hydrochloride is a heterocyclic organic compound belonging to the azetidine (B1206935) class. Azetidines are four-membered nitrogen-containing rings that have garnered significant interest in medicinal chemistry and drug discovery. The strained four-membered ring imparts unique conformational rigidity, which can be advantageous for optimizing ligand-protein interactions and improving metabolic stability. The incorporation of a hydroxymethyl group provides a polar functional group that can participate in hydrogen bonding, influencing the molecule's solubility and potential biological activity.

This technical guide provides a comprehensive overview of the available solubility data for 3-(Hydroxymethyl)azetidine hydrochloride, detailed experimental protocols for its solubility determination, and a discussion of its relevance in the broader context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Hydroxymethyl)azetidine hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 928038-44-2Aspira Chemical
Molecular Formula C₄H₉NO·HClAspira Chemical
Molecular Weight 123.58 g/mol Aspira Chemical
Appearance White to light yellow solid powderInvivoChem[1]
Melting Point 714 °CAspira Chemical
logP 0.328InvivoChem[1]

Solubility Data

Quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride is not extensively reported in peer-reviewed literature. However, qualitative descriptions and some vendor-supplied data provide insights into its solubility profile.

Qualitative Solubility

Multiple sources indicate that 3-(Hydroxymethyl)azetidine hydrochloride is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol. Some sources further qualify this as "slightly soluble" in these solvents.

Quantitative Solubility

The following table summarizes the available quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride. It is important to note that this data is limited and further experimental determination is recommended for specific applications.

SolventTemperatureConcentrationMethodSource
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (809.19 mM)Not SpecifiedInvivoChem[1]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% SalineNot Specified≥ 2.5 mg/mL (20.23 mM)Not SpecifiedInvivoChem[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols are provided. These methods are based on standard pharmaceutical industry practices for determining the thermodynamic and kinetic solubility of amine hydrochloride salts.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 3-(Hydroxymethyl)azetidine hydrochloride to a known volume of the desired solvent (e.g., water, methanol, DMSO, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved 3-(Hydroxymethyl)azetidine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is calculated from the measured concentration in the supernatant.

Kinetic Solubility (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often used in early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-(Hydroxymethyl)azetidine hydrochloride in a suitable organic solvent, typically DMSO (e.g., 10 mM or 100 mM).

  • Assay Plate Preparation: Add a small aliquot of the DMSO stock solution to a 96-well microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

  • Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or using automated methods such as nephelometry or turbidimetry.

  • Quantification (Optional): For a more quantitative assessment, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined by LC-MS/MS or another sensitive analytical technique.

Role of Azetidines in Drug Discovery

The azetidine scaffold is a valuable building block in modern drug discovery.[2][3] Its rigid, four-membered ring structure offers several advantages:

  • Conformational Constraint: The strained ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The introduction of an azetidine ring can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.

  • Novel Chemical Space: Azetidine derivatives provide access to unique chemical structures that can be explored for novel biological activities.

Substituted azetidines have been investigated for a wide range of therapeutic applications, including as antibacterial agents, central nervous system stimulants, and inhibitors of various enzymes. For instance, recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ), an emerging target for cancer therapy.[4]

Visualizations

Representative Synthetic Workflow

The following diagram illustrates a general synthetic route for the preparation of 3-(hydroxymethyl)azetidine derivatives, which often involves the reduction of a corresponding carboxylic acid or ester.

G cluster_0 Starting Material cluster_1 Reduction cluster_2 Product A Azetidine-3-carboxylic acid derivative C 3-(Hydroxymethyl)azetidine derivative A->C Reaction in suitable solvent B Reducing Agent (e.g., LiAlH4) B->C

Caption: A generalized workflow for the synthesis of 3-(hydroxymethyl)azetidine derivatives.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in determining the thermodynamic solubility of 3-(Hydroxymethyl)azetidine hydrochloride.

G A Add excess 3-(Hydroxymethyl)azetidine HCl to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Centrifuge to separate solid and supernatant B->C D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.

Conclusion

While comprehensive quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride remains limited in the public domain, available information indicates its solubility in common polar solvents. The provided experimental protocols offer a robust framework for researchers to determine its precise solubility in various media, which is essential for advancing its potential applications in drug discovery and development. The unique structural features of the azetidine scaffold continue to make its derivatives, such as 3-(Hydroxymethyl)azetidine hydrochloride, attractive candidates for further investigation in medicinal chemistry.

References

An In-depth Technical Guide to 3-Azetidinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties, synthesis, and applications of 3-Azetidinemethanol hydrochloride, a key intermediate in pharmaceutical research and development. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a commercially available organic compound. Its fundamental chemical properties are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
Synonyms Azetidin-3-ylmethanol (B1282361) hydrochloride, 3-(Hydroxymethyl)azetidine hydrochloride[2][3]
Appearance White to almost white powder or crystal[2][3]
CAS Number 928038-44-2[1][3]

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound from its Boc-protected precursor, 1-Boc-Azetidine-3-yl-methanol.

Debocylation of 1-Boc-3-hydroxymethylazetidine

Objective: To remove the tert-Butoxycarbonyl (Boc) protecting group from 1-Boc-3-hydroxymethylazetidine to yield this compound.

Materials:

Procedure:

  • Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).[3]

  • Add a solution of 4M hydrogen chloride in dioxane (1 mL).[3]

  • Stir the reaction mixture at room temperature for 20 hours.[3]

  • Upon completion of the reaction, concentrate the mixture to obtain the final product, this compound.[3]

Expected Outcome: The procedure is expected to yield this compound as a white solid with a high yield (approximately 90.91%).[3]

Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of inhibitors for the human rhinovirus (HRV), the primary cause of the common cold.[3]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

G cluster_reactants Starting Material & Reagent cluster_process Reaction Conditions cluster_product Final Product reactant 1-Boc-Azetidine-3-yl-methanol in Dichloromethane process Stir at Room Temperature for 20 hours reactant->process Addition of Reagent reagent 4M HCl in Dioxane product This compound process->product Concentration

References

Commercial Availability of 3-(Hydroxymethyl)azetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 3-(hydroxymethyl)azetidine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting DNA repair pathways.

Commercial Availability

3-(Hydroxymethyl)azetidine hydrochloride (CAS No: 189960-58-3) is available from various chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial data for this compound and its derivatives.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
Aspira Chemical3-(Hydroxymethyl)azetidine hydrochloride928038-44-296%-Email for quote
BLD Pharm3-(hydroxymethyl)azetidine-3-carbonitrile1554429-44-5--Inquire
BLD Pharm3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride1820684-49-8--Inquire
Capot Chemicalbenzyl (B1604629) 3-(hydroxymethyl)azetidine-1-carboxylate618446-42-7--Inquire
Knight Chemicalstert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate->95%1 g$432.00
AChemBlock3-(Trifluoromethoxy)azetidine hydrochloride1803590-72-897%-Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocols

The synthesis of 3-(hydroxymethyl)azetidine hydrochloride can be achieved through various routes. A common strategy involves the cyclization of an appropriate precursor followed by deprotection. Below is a representative synthetic protocol adapted from literature for the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be modified for the target molecule.[1]

Example Synthesis of 3-Hydroxyazetidine Hydrochloride [1]

  • Step 1: Ring Opening of Epichlorohydrin. Benzylamine is dissolved in water and cooled. Epichlorohydrin is slowly added to the solution, and the reaction is maintained at a low temperature for 12 hours. The intermediate product is obtained after filtration and washing.

  • Step 2: Cyclization. The intermediate from Step 1 is treated with an acid-binding agent, such as sodium carbonate, to facilitate ring closure to form 1-benzyl-3-hydroxyazetidine.

  • Step 3: Deprotection. The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, and a solution of hydrochloric acid is added, followed by palladium on carbon (Pd/C). The mixture is subjected to hydrogenation to remove the benzyl protecting group, yielding 3-hydroxyazetidine hydrochloride. The final product is isolated by filtration and crystallization.

A similar multi-step synthesis can be envisioned for 3-(hydroxymethyl)azetidine, likely starting from a different epoxide precursor or employing a strategy involving the reduction of a carboxylic acid or ester at the 3-position of the azetidine (B1206935) ring.[2]

Application in Drug Discovery: Inhibition of Polymerase Theta (Polθ)

Azetidine scaffolds are increasingly recognized for their potential in drug discovery.[3] Notably, derivatives of 3-hydroxymethyl-azetidine have emerged as potent inhibitors of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[4][5]

The Role of Polymerase Theta in DNA Repair

Polθ is an attractive target in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[5] These cancer cells become reliant on the error-prone MMEJ pathway for survival, making them susceptible to Polθ inhibitors. The inhibition of Polθ leads to an accumulation of DNA damage, ultimately triggering cell death in these cancer cells.[6]

G cluster_0 DNA Double-Strand Break (DSB) cluster_1 MMEJ Pathway cluster_2 Outcome cluster_3 Inhibition DSB DNA Double-Strand Break Resection 5'-3' End Resection DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology Synthesis Polθ-mediated DNA Synthesis Microhomology->Synthesis Ligation Ligation Synthesis->Ligation Repair Repaired DNA (with insertions/deletions) Ligation->Repair Inhibitor 3-(hydroxymethyl)azetidine derivative Inhibitor->Synthesis Inhibits

Caption: Microhomology-Mediated End Joining (MMEJ) Pathway and Inhibition by 3-(hydroxymethyl)azetidine derivatives.

Experimental Workflow: Polymerase Theta Inhibition Assay

The inhibitory activity of compounds like 3-(hydroxymethyl)azetidine hydrochloride derivatives against Polθ can be assessed using various biochemical assays. A common method is a fluorescence-based primer extension assay.

G cluster_0 Assay Preparation cluster_1 Reaction Initiation & Incubation cluster_2 Detection & Analysis Plate Prepare 96-well plate with assay buffer Add_Inhibitor Add test inhibitor (e.g., 3-(hydroxymethyl)azetidine derivative) Plate->Add_Inhibitor Add_Enzyme Add recombinant Polθ enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add DNA substrate and dNTPs Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Dye Add fluorescent DNA-binding dye Incubate->Add_Dye Read_Fluorescence Read fluorescence Add_Dye->Read_Fluorescence Analyze Calculate % inhibition and IC50 Read_Fluorescence->Analyze

Caption: Experimental workflow for a Polymerase Theta (Polθ) inhibitor screening assay.

Detailed Protocol for Polymerase Theta Inhibition Assay (Adapted from commercially available assay kits)[7]

  • Assay Preparation:

    • Prepare a 96-well plate with 1x Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., a 3-(hydroxymethyl)azetidine derivative) in assay buffer. Add the diluted inhibitor to the designated wells.

    • Add a solution of recombinant human Polθ enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Incubation:

    • To initiate the polymerase reaction, add a mixture of the DNA substrate (a single-stranded DNA template with a primer) and dNTPs to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection and Analysis:

    • Stop the reaction and add a fluorescent dye that specifically binds to double-stranded DNA (dsDNA). The amount of dsDNA produced is directly proportional to the Polθ activity.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • The percentage of inhibition is calculated by comparing the fluorescence signal in the inhibitor-treated wells to the positive control (enzyme without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined from a dose-response curve.

This technical guide provides a foundational understanding of the commercial landscape, synthesis, and a key application of 3-(hydroxymethyl)azetidine hydrochloride for professionals in the field of drug discovery and development. The unique structural features of the azetidine ring, combined with its demonstrated activity as a Polθ inhibitor, highlight its potential for the development of targeted cancer therapies.

References

The Azetidine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, favorable physicochemical properties, and synthetic tractability have positioned it as a valuable tool in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth overview of the azetidine scaffold, encompassing its synthesis, key applications in drug discovery, and its role in modulating critical signaling pathways.

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, contributes to its distinct three-dimensional geometry, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1] This structural feature, combined with its ability to improve properties like solubility and metabolic stability, makes azetidine a desirable bioisostere for other common saturated heterocycles like piperidine (B6355638) and pyrrolidine.[2][3]

Synthesis of Azetidine Derivatives

The construction of the azetidine ring has historically been a synthetic challenge; however, recent advancements have led to a variety of efficient methodologies.[4] Common strategies include intramolecular cyclizations, cycloadditions, and ring expansions.

Key Synthetic Protocols

A versatile one-pot synthesis of 3-substituted azetidine derivatives starting from 1-Boc-3-(bromomethyl)azetidine has been developed, allowing for the efficient generation of diverse chemical libraries.[5] Another common approach involves the synthesis of 3-aminoazetidines through the aminolysis of a mesylate intermediate.[6]

Experimental Protocols

General Procedure for the One-Pot Synthesis of 3-((Arylamino)methyl)azetidine Derivatives[5]
  • To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 mmol) in acetonitrile (B52724) (10 mL), add the substituted aniline (B41778) (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Add trifluoroacetic acid (5.0 mmol) dropwise to the reaction mixture and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 3-((arylamino)methyl)azetidine derivative.

Synthesis of 3-Amino-1-benzhydrylazetidine[6]
  • React commercially available 1-benzhydrylazetidin-3-ol (B14779) with methanesulfonyl chloride in the presence of triethylamine (B128534) in acetonitrile.

  • Quench the reaction with water to precipitate the mesylate intermediate, which is isolated by filtration.

  • Treat the wet filter cake with ammonium (B1175870) hydroxide/isopropanol in a Parr reactor at approximately 70 °C to yield 3-amino-1-benzhydrylazetidine.

Azetidine in Drug Discovery: Therapeutic Applications

The unique properties of the azetidine scaffold have been exploited in the development of drugs and clinical candidates for a variety of diseases, including cancer and central nervous system (CNS) disorders.

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents, particularly as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[7]

CompoundTargetCell LineIC50 (µM)Reference
H172STAT3Triple Negative Breast Cancer (TNBC)0.38 - 0.98[7]
H182STAT3Triple Negative Breast Cancer (TNBC)0.38 - 0.98[7]
H120STAT3Triple Negative Breast Cancer (TNBC)1.75 - 2.07[7]
H105STAT3Triple Negative Breast Cancer (TNBC)1.75 - 2.07[7]
Azetidin-2-one Derivative 2TubulinSiHa0.2[4]
Azetidin-2-one Derivative 2TubulinB16F101.8[4]
Azetidin-2-one Derivative 6TubulinSiHa0.1[4]
Azetidin-2-one Derivative 6TubulinB16F101.2[4]
Azetidine 8a-HepG213.5 (µg/ml)[1]
Azetidine 8a-MCF-710 (µg/ml)[1]
Azetidine 8b-HepG232.5 (µg/ml)[1]
Azetidine 8b-MCF-725.9 (µg/ml)[1]
Central Nervous System (CNS) Activity

The rigid nature of the azetidine ring is advantageous for the design of CNS-active compounds, as it can lead to enhanced binding affinity and selectivity for neuronal targets. Azetidine derivatives have been developed as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, vesicular monoamine transporter 2 (VMAT2), and glycine (B1666218) transporter 1 (GlyT1).

CompoundTargetAssayIC50 (nM)Reference
Valbenazine Metabolite ([+]-α-HTBZ)VMAT2Radioligand Binding (rat striatum)2.9[5]
Azetidin-2-ylacetic acid derivativeGAT-1GABA Uptake Inhibition2830
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3GABA Uptake Inhibition15300

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and experimental workflows is crucial for understanding the mechanism of action of azetidine-containing compounds.

STAT3 Signaling Pathway in Cancer

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// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; JAK -> STAT3_inactive [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; STAT3_inactive -> pSTAT3 [color="#5F6368"]; pSTAT3 -> Dimer [label="Dimerization", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dimer -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> DNA [style=invis]; Dimer -> DNA [label="Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; DNA -> Gene_Expression [label="Transcription", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Azetidine_Inhibitor -> Dimer [label="Inhibition", fontsize=8, fontcolor="#4285F4", color="#4285F4", style=dashed]; }

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

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Caption: Overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway.

NMDA Receptor Signaling Pathway

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// Edges Glutamate -> NMDAR [label="Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Glycine -> NMDAR [label="Co-agonist Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Depolarization -> NMDAR [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NMDAR -> Ca_Influx [label="Channel Opening", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ca_Influx -> CaM_CaMKII [color="#5F6368"]; CaM_CaMKII -> Downstream [color="#5F6368"]; Downstream -> Plasticity [color="#5F6368"]; Azetidine_Modulator -> NMDAR [label="Modulation", fontsize=8, fontcolor="#4285F4", color="#4285F4", style=dashed]; }

Caption: The NMDA receptor signaling cascade, crucial for synaptic plasticity.

VMAT2 and GlyT1 Transporter Mechanisms

Transporter_Mechanisms

Caption: Inhibition mechanisms of VMAT2 and GlyT1 by azetidine-based compounds.

Experimental Workflow for VMAT2 Inhibition Assay

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// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Compound_Prep [color="#5F6368"]; Compound_Prep -> Incubation [color="#5F6368"]; Incubation -> Radioligand_Add [color="#5F6368"]; Radioligand_Add -> Equilibrium [color="#5F6368"]; Equilibrium -> Filtration [color="#5F6368"]; Filtration -> Quantification [color="#5F6368"]; Quantification -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Caption: A typical experimental workflow for a VMAT2 radioligand binding assay.

Conclusion

The azetidine scaffold has firmly established its importance in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of potent and selective therapeutic agents. The continued development of novel synthetic methodologies and a deeper understanding of its influence on biological activity will undoubtedly lead to the discovery of new and improved azetidine-containing drugs for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to leveraging the potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: The Role of 3-Azetidinemethanol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinemethanol hydrochloride is a versatile saturated heterocyclic building block increasingly utilized in medicinal chemistry. Its strained four-membered ring imparts unique conformational rigidity and serves as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a hydroxymethyl group provides a key functional handle for further chemical modifications, allowing for the exploration of diverse chemical space. This document outlines the application of this compound in the discovery of potent and selective inhibitors of key biological targets, including DNA Polymerase Theta (Polθ), Signal Transducer and Activator of Transcription 3 (STAT3), and monoamine transporters.

I. Application in the Development of Polymerase Theta (Polθ) Inhibitors

The inhibition of the DNA repair enzyme Polymerase Theta (Polθ) has emerged as a promising synthetic lethal strategy for treating cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[1][2] 3-Hydroxymethyl-azetidine derivatives have been identified as a novel class of potent Polθ inhibitors.[3]

Signaling Pathway: Synthetic Lethality in BRCA-Deficient Cancers

In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired through the high-fidelity Homologous Recombination (HR) pathway. When HR is deficient, as in BRCA-mutated cancers, cells become reliant on alternative, error-prone repair pathways like Theta-Mediated End Joining (TMEJ), which is dependent on Polθ.[4][5] Inhibition of Polθ in these HR-deficient cells leads to the accumulation of toxic DNA damage and ultimately cell death, a concept known as synthetic lethality.[1][2]

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA Damage_N DNA Double-Strand Break HR_N Homologous Recombination (HR) (Functional) DNA Damage_N->HR_N Primary Pathway TMEJ_N Theta-Mediated End Joining (TMEJ) (Backup Pathway) DNA Damage_N->TMEJ_N Repair_N DNA Repair & Cell Survival HR_N->Repair_N TMEJ_N->Repair_N DNA Damage_C DNA Double-Strand Break HR_C Homologous Recombination (HR) (Deficient) DNA Damage_C->HR_C Blocked TMEJ_C Theta-Mediated End Joining (TMEJ) (Upregulated) DNA Damage_C->TMEJ_C Reliant Pathway No_Repair Accumulated DNA Damage & Cell Death TMEJ_C->No_Repair Polθ_Inhibitor Polθ Inhibitor (e.g., 3-Azetidinemethanol derivative) Polθ_Inhibitor->TMEJ_C

Synthetic lethality by Polθ inhibition in BRCA-deficient cells.
Quantitative Data: Potency of 3-Hydroxymethyl-Azetidine Polθ Inhibitors

Structure-activity relationship (SAR) studies have led to the development of potent 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDModificationPolθ IC50 (nM)Antiproliferative IC50 (μM, BRCA2-/- DLD-1 cells)
60a Lead Molecule103.9-
60b Hydroxymethyl derivative23.5-
60c Deuterated derivative23.58.1
60d Cyclopropyl replacement>1000-
Data adapted from a study on novel 3-hydroxymethyl-azetidine Polθ inhibitors.[6]
Experimental Protocols

Polymerase Theta Inhibition Assay (Fluorescence-Based Primer Extension Assay) [7]

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ.

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, a fluorescently labeled DNA primer-template substrate, and the Polθ enzyme (polymerase domain).

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound derivatives) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding dNTPs. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the fluorescence of the extended primer using a suitable plate reader. The signal is proportional to the polymerase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay in DNA Repair-Deficient Cells [8][9]

This assay assesses the cytotoxic effect of Polθ inhibitors on cancer cells with deficient DNA repair pathways.

  • Cell Culture: Culture BRCA-deficient cancer cells (e.g., BRCA2-/- DLD-1) and a corresponding wild-type cell line in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., WST-1 or alamarBlue) or a luminescent ATP assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell proliferation.

II. Application in the Development of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in numerous cancers, promoting tumor cell proliferation, survival, and metastasis.[10][11] Azetidine (B1206935) amides, derived from azetidine-containing scaffolds, have been developed as potent small-molecule inhibitors of STAT3.[12][13][14]

Signaling Pathway: STAT3 Activation and Inhibition

STAT3 is typically activated by phosphorylation in response to cytokine and growth factor signaling.[15][16] Phosphorylated STAT3 monomers dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis.[17] Azetidine-based inhibitors can disrupt STAT3 signaling by binding to the STAT3 protein and preventing its DNA-binding activity.[12][14]

STAT3_Pathway cluster_0 Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK / Src Kinase Receptor->JAK STAT3_cyto STAT3 (inactive) JAK->STAT3_cyto Phosphorylation pSTAT3_mono p-STAT3 (monomer) STAT3_cyto->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation STAT3_inhibitor Azetidine Amide Inhibitor pSTAT3_dimer_nuc p-STAT3 (dimer) STAT3_inhibitor->pSTAT3_dimer_nuc Prevents DNA binding Nucleus->pSTAT3_dimer_nuc DNA DNA pSTAT3_dimer_nuc->DNA Binds to promoter Blocked_Transcription Inhibition of Gene Transcription pSTAT3_dimer_nuc->Blocked_Transcription Gene_Transcription Target Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription

STAT3 signaling pathway and its inhibition by azetidine amides.
Quantitative Data: Potency and Selectivity of Azetidine Amide STAT3 Inhibitors

Azetidine-based STAT3 inhibitors have demonstrated sub-micromolar potency and selectivity over other STAT family members.

Compound IDSTAT3 IC50 (μM)STAT1 IC50 (μM)STAT5 IC50 (μM)Cell Viability EC50 (μM, MDA-MB-231)
5a 0.5212.09.3-
5o 0.38>20>20-
8i 0.34---
7g ---0.9 - 1.9
9k 1.18>20>200.9 - 1.9
Data from studies on novel azetidine amides as STAT3 inhibitors.[12][13][18][19]
Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding [20][21][22]

This assay determines the ability of a compound to inhibit the binding of active STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from appropriate cancer cell lines (e.g., MDA-MB-231).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding site (e.g., hSIE probe) with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

  • Binding Reaction: Incubate the nuclear extract with the labeled probe in the presence of varying concentrations of the azetidine amide inhibitor or vehicle control.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled probe by chemiluminescence (for biotin) or autoradiography (for radioisotopes).

  • Analysis: Quantify the intensity of the shifted bands corresponding to the STAT3-DNA complex. Calculate the IC50 for inhibition of DNA binding.

III. Application in the Development of Monoamine Transporter Ligands

The azetidine scaffold is a key feature in the design of ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[23][24] These transporters are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs treating depression, ADHD, and other neurological disorders.[25][26]

Mechanism of Action: Monoamine Transporter Reuptake

Monoamine transporters are located on the presynaptic neuron and function to reuptake their respective neurotransmitters from the synaptic cleft, thus terminating the signal.[25][27] This process is dependent on sodium and chloride ion gradients.[23] Phenylazetidine derivatives can act as inhibitors of these transporters, blocking reuptake and thereby increasing the concentration and duration of action of the neurotransmitters in the synapse.

Monoamine_Transporter cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) NT_synapse Vesicle->NT_synapse Release MAT Monoamine Transporter (DAT, SERT, or NET) NT_reuptake Neurotransmitter Reuptake NT_synapse->MAT Binding & Reuptake Receptor_post Postsynaptic Receptors NT_synapse->Receptor_post Binding Signal Signal Transduction Receptor_post->Signal Inhibitor Azetidine-based Inhibitor Inhibitor->MAT Blocks Reuptake

Mechanism of monoamine transporter reuptake and its inhibition.
Quantitative Data: Binding Affinities of Phenylazetidine Derivatives for Monoamine Transporters

The binding affinity (Ki) of azetidine derivatives to monoamine transporters is a key measure of their potency.

Compound IDR (Substitution)hDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)
7c 3,4-dichloro-1.0-
7g 4-chloro620--
Hypothetical A 2-Ethyl(Hypothetical)(Hypothetical)(Hypothetical)
Data for compounds 7c and 7g are from a study on 3-aryl-3-arylmethoxy-azetidines.[28] Data for "Hypothetical A" is illustrative of the types of modifications made to the phenylazetidine scaffold.[29]
Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters [29][30][31]

This assay measures the affinity of a test compound for a specific monoamine transporter by its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold in modern drug discovery. The unique structural and physicochemical properties of the azetidine ring have enabled the development of potent and selective modulators of challenging targets such as Polθ, STAT3, and monoamine transporters. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this valuable building block in the design of novel therapeutics.

References

3-Azetidinemethanol Hydrochloride: A Versatile Scaffold for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinemethanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The rigid, three-dimensional structure of the azetidine (B1206935) ring system offers a unique scaffold that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and better target engagement. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent inhibitors targeting key enzymes in cellular signaling pathways, namely STAT3, SHP2, and PDE10A.

The inherent reactivity of the secondary amine and the primary alcohol in 3-Azetidinemethanol allows for straightforward chemical modifications, making it an ideal starting point for the construction of compound libraries for high-throughput screening. Its application has led to the discovery of inhibitors with significant therapeutic potential in oncology, neuroscience, and inflammatory diseases.

Target Applications and Biological Significance

Inhibitors derived from this compound have shown significant activity against several important biological targets:

  • Signal Transducer and activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in a wide range of human cancers. STAT3 plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

  • Src Homology region 2 domain-containing Phosphatase 2 (SHP2): A non-receptor protein tyrosine phosphatase that is a critical component of the RAS-MAPK signaling pathway. Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers. Allosteric inhibition of SHP2 is an attractive approach for the treatment of these diseases.

  • Phosphodiesterase 10A (PDE10A): An enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are crucial for signal transduction in the brain. PDE10A is highly expressed in the striatum and is a key target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Data Presentation: Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of representative compounds synthesized using an azetidine scaffold, highlighting the potential of derivatives of this compound.

Compound IDTargetAssay TypeIC50 (µM)Reference
STAT3 Inhibitors
H182STAT3DNA Binding0.66 ± 0.10[1]
H172STAT3DNA Binding0.98 ± 0.05[1]
H120STAT3DNA Binding1.75 ± 0.19[1]
H105STAT3DNA Binding2.07 ± 0.12[1]
SHP2 Inhibitors
Representative Azetidine DerivativeSHP2EnzymaticData not available for a specific this compound derivative
PDE10A Inhibitors
Representative Azetidine DerivativePDE10AEnzymaticData not available for a specific this compound derivative

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors and the experimental processes, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Inhibitor Azetidine-based Inhibitor Inhibitor->SHP2

SHP2 Signaling Pathway and Point of Inhibition.

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3

STAT3 Signaling Pathway and Point of Inhibition.

PDE10A_Signaling_Pathway ATP_GTP ATP / GTP AC_GC Adenylyl/Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG PDE10A PDE10A cAMP_cGMP->PDE10A Downstream Downstream Signaling PKA_PKG->Downstream AMP_GMP AMP / GMP PDE10A->AMP_GMP Inhibitor Azetidine-based Inhibitor Inhibitor->PDE10A

PDE10A Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation Start 3-Azetidinemethanol Hydrochloride Synthesis Chemical Synthesis of Azetidine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (Enzyme Inhibition) Purification->Biochemical CellBased Cell-Based Assays (Signaling, Viability) Purification->CellBased DataAnalysis Data Analysis (IC50 Determination) Biochemical->DataAnalysis CellBased->DataAnalysis

General Experimental Workflow.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the deprotection of a Boc-protected precursor.

Materials:

  • 1-Boc-3-hydroxymethylazetidine

  • Dichloromethane (DCM)

  • Hydrogen chloride solution in dioxane (4 M)

Procedure:

  • Dissolve 1-Boc-3-hydroxymethylazetidine (1 equivalent) in dichloromethane.

  • Add a solution of hydrogen chloride in dioxane (4 M, excess) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction for completion by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to afford this compound as a white solid.

General Protocol for Synthesis of Azetidine-based Inhibitors

The following is a representative protocol for the derivatization of the 3-Azetidinemethanol core.

Materials:

  • This compound

  • Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, isocyanate)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Suspend this compound (1 equivalent) in the anhydrous solvent.

  • Add the non-nucleophilic base (2-3 equivalents) and stir the mixture until the starting material dissolves.

  • Add the electrophile (1-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Biological Assay Protocols

Materials:

  • Nuclear extracts from cells with activated STAT3

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe

  • Test compounds (azetidine derivatives)

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

Procedure:

  • Pre-incubate nuclear extracts containing activated STAT3 with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for a further 20-30 minutes.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantify the bands corresponding to the STAT3:DNA complex to determine the extent of inhibition and calculate the IC50 value.

Materials:

  • Recombinant human SHP2 enzyme

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay buffer (e.g., HEPES, pH 7.2)

  • Test compounds

  • Microplate reader capable of fluorescence detection

Procedure:

  • Pre-incubate the SHP2 enzyme with the test compound or vehicle for 15 minutes at 37°C in the assay buffer.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Incubate the reaction for 60 minutes at 37°C.

  • Measure the fluorescence of the product, DiFMU, at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer

  • Binding agent that specifically binds to the fluorescent monophosphate product

  • Test compounds

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Add the assay buffer, fluorescent substrate, and serially diluted test compounds to the wells of a microplate.

  • Initiate the reaction by adding the PDE10A enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the binding agent.

  • Measure the fluorescence polarization. Inhibition of PDE10A prevents the hydrolysis of the fluorescent substrate, resulting in a high fluorescence polarization signal.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent and selective inhibitors of key cellular enzymes. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutics for a range of diseases. The unique structural features of the azetidine ring continue to make it a privileged motif in modern drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Human Rhinovirus (HRV) Capsid-Binding Inhibitors using 3-Azetidinemethanol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the primary cause of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma. The development of effective antiviral agents against HRV is a significant therapeutic goal. One promising strategy is the inhibition of viral entry into host cells by targeting the viral capsid.[1] Small molecules known as capsid binders can insert into a hydrophobic pocket in the VP1 capsid protein, stabilizing the capsid and preventing the conformational changes required for uncoating and release of the viral RNA genome.[2] This application note describes the synthesis and evaluation of a novel series of HRV inhibitors incorporating a 3-azetidinemethanol moiety, a structural motif that has shown promise in enhancing the antiviral activity of other HRV inhibitors.[3]

Mechanism of Action: Capsid-Binding Inhibition

HRV capsid-binding inhibitors function by physically interacting with the viral capsid, a protein shell that protects the viral genome.[1] This interaction prevents the virus from successfully infecting host cells. The binding of the inhibitor to a specific pocket within the capsid protein induces conformational changes that stabilize the capsid, thereby blocking the uncoating process and the release of viral RNA into the cytoplasm.[1] This mechanism effectively neutralizes the virus particle, rendering it non-infectious.

A HRV Particle B Host Cell Receptor (e.g., ICAM-1) A->B Attachment H Inhibitor Binds to Capsid Pocket A->H C Binding and Entry B->C D Endosome C->D E Uncoating and RNA Release D->E F Viral Replication E->F Successful Infection J Uncoating Blocked E->J G Azetidine-based Inhibitor G->H II II H->II I Capsid Stabilization II->J G start Start: 3-Azetidinemethanol HCl boc_protection Boc Protection of Azetidine start->boc_protection mesylation Mesylation of Primary Alcohol boc_protection->mesylation nucleophilic_substitution Nucleophilic Substitution with Phenolic Core mesylation->nucleophilic_substitution boc_deprotection Boc Deprotection nucleophilic_substitution->boc_deprotection reductive_amination Reductive Amination with Aldehyde boc_deprotection->reductive_amination purification Purification by Chromatography reductive_amination->purification end Final Product: Azetidine-based Inhibitor purification->end

References

Application of 3-(Hydroxymethyl)azetidine in Parallel Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. 3-(Hydroxymethyl)azetidine, in particular, serves as a versatile and valuable building block for the construction of diverse chemical libraries through parallel synthesis. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for two independent vectors of diversification, enabling the rapid exploration of chemical space around a compact and desirable scaffold.

This document provides detailed application notes and protocols for the use of 3-(hydroxymethyl)azetidine in parallel synthesis, covering both solution-phase and solid-phase methodologies. The protocols are designed to be amenable to high-throughput and automated synthesis platforms, facilitating the efficient generation of compound libraries for screening and lead optimization.

Core Scaffold: N-Boc-3-(hydroxymethyl)azetidine

For most parallel synthesis applications, the nitrogen of 3-(hydroxymethyl)azetidine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization of the hydroxyl group. The Boc group can be readily removed under acidic conditions to enable subsequent diversification of the azetidine (B1206935) nitrogen. The protocols described herein will primarily utilize N-Boc-3-(hydroxymethyl)azetidine as the starting material.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers a rapid and flexible approach for the creation of smaller, focused libraries. The following protocols detail common diversification strategies for 3-(hydroxymethyl)azetidine in this format.

Protocol 1: Parallel Synthesis of an Ether Library via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the conversion of the primary alcohol of N-Boc-3-(hydroxymethyl)azetidine to a diverse range of ethers.[1] This reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups present in the nucleophilic coupling partner.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of N-Boc-3-(hydroxymethyl)azetidine in anhydrous tetrahydrofuran (B95107) (THF).

    • Prepare a 0.5 M stock solution of triphenylphosphine (B44618) (PPh₃) in anhydrous THF.

    • Prepare a library of diverse phenols or other acidic hydroxyl compounds as 0.6 M stock solutions in anhydrous THF.

  • Dispensing:

    • Into each well of a 96-well reaction plate, dispense 100 µL of the N-Boc-3-(hydroxymethyl)azetidine stock solution (50 µmol).

    • To each well, add 100 µL of the PPh₃ stock solution (50 µmol).

    • To each well, add 100 µL of a unique phenol (B47542) stock solution (60 µmol, 1.2 equivalents).

  • Reaction Initiation:

    • Cool the reaction plate to 0 °C.

    • Slowly add 100 µL of a 0.5 M solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF (50 µmol) to each well.

    • Seal the reaction plate and allow it to warm to room temperature. Agitate for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of methanol (B129727) to each well.

    • Concentrate the plate under reduced pressure.

    • Redissolve the residues in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).

    • Purify the library members using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Quantitative Data (Representative):

Building Block (Phenol)ProductYield (%)Purity (%)
PhenolN-Boc-3-(phenoxymethyl)azetidine85>95
4-ChlorophenolN-Boc-3-((4-chlorophenoxy)methyl)azetidine82>95
4-MethoxyphenolN-Boc-3-((4-methoxyphenoxy)methyl)azetidine88>95
2-NaphtholN-Boc-3-((naphthalen-2-yloxy)methyl)azetidine79>95

G

Caption: Workflow for parallel ether synthesis.

Protocol 2: Parallel Synthesis of an Amide Library after N-Deprotection

This two-stage protocol first involves the removal of the Boc protecting group, followed by the parallel acylation of the now-free secondary amine with a library of carboxylic acids.

Experimental Protocol:

Stage 1: N-Boc Deprotection

  • Dissolve the ether library from Protocol 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA.

  • The resulting library of 3-(phenoxymethyl)azetidine (B15266567) trifluoroacetate (B77799) salts is typically used directly in the next step.

Stage 2: Parallel Amide Coupling

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of the deprotected azetidine library in N,N-dimethylformamide (DMF).

    • Prepare a library of diverse carboxylic acids as 0.55 M stock solutions in DMF.

    • Prepare a 0.6 M stock solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in DMF.

    • Prepare a 1.0 M stock solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in DMF.

  • Dispensing:

    • Into each well of a 96-well reaction plate, dispense 100 µL of the deprotected azetidine stock solution (50 µmol).

    • To each well, add 100 µL of a unique carboxylic acid stock solution (55 µmol, 1.1 equivalents).

    • Add 100 µL of the HATU stock solution (60 µmol, 1.2 equivalents).

    • Add 100 µL of the DIPEA stock solution (100 µmol, 2.0 equivalents).

  • Reaction:

    • Seal the reaction plate and agitate at room temperature for 4-8 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Concentrate the plate under reduced pressure.

    • Redissolve the residues in a minimal amount of DMSO.

    • Purify the library members using parallel SPE or HPLC.

Quantitative Data (Representative, adapted from a similar scaffold):

Building Block (Carboxylic Acid)Product (Example with 3-(phenoxymethyl)azetidine)Yield (%)Purity (%)
Benzoic Acid(3-(Phenoxymethyl)azetidin-1-yl)(phenyl)methanone90>95
4-Chlorobenzoic Acid(4-Chlorophenyl)(3-(phenoxymethyl)azetidin-1-yl)methanone87>95
Acetic Acid1-(3-(Phenoxymethyl)azetidin-1-yl)ethan-1-one93>95
Cyclohexanecarboxylic AcidCyclohexyl(3-(phenoxymethyl)azetidin-1-yl)methanone89>95

G

Caption: Workflow for two-stage parallel amide synthesis.

Solid-Phase Parallel Synthesis

Solid-phase synthesis is a powerful technique for the construction of large compound libraries, as it simplifies the purification process to simple washing and filtration steps. 3-(Hydroxymethyl)azetidine can be effectively utilized in solid-phase synthesis by immobilizing it onto a resin via its hydroxyl group.

Protocol 3: Immobilization of N-Boc-3-(hydroxymethyl)azetidine on Wang Resin

This protocol describes the attachment of the azetidine building block to a hydroxyl-functionalized resin, such as Wang resin, using a Mitsunobu reaction.[2]

Experimental Protocol:

StepProcedureTimeTemperature
1. SwellingSwell Wang resin in anhydrous Dichloromethane (DCM).30 minRoom Temp.
2. Reagent PreparationIn a separate flask, dissolve N-Boc-3-(hydroxymethyl)azetidine (3 eq.) and triphenylphosphine (PPh₃, 3 eq.) in anhydrous Tetrahydrofuran (THF).15 minRoom Temp.
3. ReactionAdd the solution from Step 2 to the swollen resin. Cool the mixture to 0°C and slowly add Diisopropyl azodicarboxylate (DIAD, 3 eq.).2 h0°C to Room Temp.
4. WashingFilter the resin and wash sequentially with THF, DCM, Methanol (MeOH), and DCM.30 minRoom Temp.
5. DryingDry the resin under vacuum.-Room Temp.
Protocol 4: Diversification and Cleavage

Once the azetidine scaffold is immobilized, the N-Boc protecting group can be removed, and the secondary amine can be diversified using a wide range of reactions, such as acylation, sulfonylation, reductive amination, and urea (B33335) formation. The final products are then cleaved from the resin.

Experimental Protocol (General Workflow):

  • N-Boc Deprotection: Swell the resin in DCM and treat with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, MeOH, and DCM.

  • Parallel Diversification (e.g., Acylation):

    • Swell the deprotected resin in DMF.

    • In a 96-well filter plate, add the resin to each well.

    • To each well, add a solution of a unique carboxylic acid (3 eq.), a coupling agent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Agitate the plate for 4-16 hours at room temperature.

    • Wash the resin extensively with DMF, MeOH, and DCM.

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane) for 1-2 hours at room temperature.

    • Filter the solution from the resin into a collection plate.

    • Concentrate the collection plate under a stream of nitrogen or in a vacuum centrifuge to yield the crude product library.

G

Caption: General workflow for solid-phase library synthesis.

Conclusion

3-(Hydroxymethyl)azetidine is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its bifunctional nature allows for the creation of diverse and complex compound libraries through both solution-phase and solid-phase methodologies. The protocols outlined in this document provide a robust starting point for researchers to leverage the unique properties of the azetidine scaffold in their lead generation and optimization efforts. The amenability of these reactions to automated platforms further enhances the efficiency and throughput of library synthesis, accelerating the discovery of new therapeutic agents.

References

N-Alkylation of 3-Azetidinemethanol Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The azetidine (B1206935) motif is a valuable saturated heterocycle in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and binding affinity. The N-alkylation of substituted azetidines, such as 3-azetidinemethanol, is a critical step in the synthesis of diverse chemical libraries for the development of novel therapeutics. This document provides detailed protocols for the N-alkylation of 3-azetidinemethanol hydrochloride via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of 3-azetidinemethanol, derived from analogous reactions in the scientific literature. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAlkylating/Carbonyl AgentMethodSolventBase/Reducing AgentReaction Time (h)Yield (%)
1Benzyl (B1604629) bromideDirect AlkylationAcetonitrile (B52724)K₂CO₃12~85%
2Methyl iodideDirect AlkylationDMFDIPEA8~90%
3BenzaldehydeReductive AminationDichloromethane (B109758)Sodium triacetoxyborohydride (B8407120)6~80%
4AcetoneReductive AminationMethanol (B129727)Sodium cyanoborohydride24~75%

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF (0.1-0.2 M), add a suitable base such as potassium carbonate (2.5 eq) or DIPEA (2.5 eq).

  • Stir the suspension at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated 3-azetidinemethanol.

Protocol 2: Reductive Amination with a Carbonyl Compound

This method provides a controlled N-alkylation and is particularly useful for preparing a wide range of N-substituted derivatives from aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride

  • Dichloromethane (DCM) or Methanol

  • Triethylamine (B128534) (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane or methanol (0.1-0.2 M).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the mixture.

  • Stir for an additional 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • If using dichloromethane, separate the organic layer. If using methanol, remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated 3-azetidinemethanol.

Mandatory Visualization

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination start_direct 3-Azetidinemethanol HCl neutralization_direct Neutralization (Base: K₂CO₃ or DIPEA) start_direct->neutralization_direct alkylation Alkylation (Alkyl Halide) neutralization_direct->alkylation workup_direct Workup & Purification alkylation->workup_direct product_direct N-Alkyl-3-azetidinemethanol workup_direct->product_direct start_reductive 3-Azetidinemethanol HCl neutralization_reductive Neutralization (Base: Et₃N) start_reductive->neutralization_reductive imine_formation Imine Formation (Aldehyde/Ketone) neutralization_reductive->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction workup_reductive Workup & Purification reduction->workup_reductive product_reductive N-Alkyl-3-azetidinemethanol workup_reductive->product_reductive

Caption: General workflows for N-alkylation of this compound.

Application Notes and Protocols for 3-Azetidinemethanol Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-Azetidinemethanol hydrochloride into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this unique building block offers a strategy to introduce conformational constraints, enhance proteolytic stability, and provide a scaffold for further functionalization of peptides.

Introduction

3-Azetidinemethanol is a bifunctional molecule containing a secondary amine within a strained four-membered ring and a primary hydroxyl group. Its incorporation into a peptide backbone can induce specific turns and alter the peptide's three-dimensional structure, potentially leading to enhanced biological activity and stability. The hydrochloride salt form requires neutralization prior to its use in SPPS. To successfully incorporate 3-Azetidinemethanol into a peptide sequence using Fmoc chemistry, a proper orthogonal protection strategy is paramount. This involves the protection of the secondary amine with an Fmoc group and the protection of the hydroxyl group with an acid-labile group, such as a tert-butyl (tBu) or trityl (Trt) ether, which can be removed during the final cleavage from the solid support.

Key Applications

The integration of 3-Azetidinemethanol into peptide chains can be advantageous for several applications in drug discovery and development:

  • Structural Constraint: The rigid azetidine (B1206935) ring can act as a turn-inducer, forcing the peptide backbone to adopt a specific conformation. This can be crucial for mimicking the bioactive conformation of a peptide and enhancing receptor binding affinity.

  • Increased Proteolytic Stability: The non-natural azetidine structure can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Scaffold for Further Modification: The hydroxyl group of 3-Azetidinemethanol can serve as a handle for post-synthetic modifications, such as the attachment of imaging agents, polyethylene (B3416737) glycol (PEG), or cytotoxic payloads for targeted drug delivery.

Experimental Protocols

Preparation of N-Fmoc, O-tert-butyl-3-Azetidinemethanol

To incorporate 3-Azetidinemethanol into a peptide using Fmoc-SPPS, it must first be appropriately protected. The following is a proposed synthetic route to prepare N-Fmoc-3-(tert-butoxymethyl)azetidine, the key building block for SPPS.

Workflow for Building Block Synthesis

G A This compound B Base (e.g., NaHCO3) in H2O/DCM A->B C Free 3-Azetidinemethanol B->C D Free 3-Azetidinemethanol E Fmoc-OSu in Dioxane/H2O D->E F N-Fmoc-3-Azetidinemethanol E->F G N-Fmoc-3-Azetidinemethanol H Isobutylene, cat. H2SO4 in DCM G->H I N-Fmoc-3-(tert-butoxymethyl)azetidine H->I G A Rink Amide Resin B Swell Resin in DMF A->B C Fmoc Deprotection (20% Piperidine in DMF) B->C D Wash with DMF C->D E Coupling: Fmoc-AA-OH/Coupling Reagents D->E F Wash with DMF E->F G Repeat Deprotection and Coupling Cycles F->G For each amino acid H Final Fmoc Deprotection G->H I Wash and Dry Resin H->I J Cleavage and Deprotection (TFA Cocktail) I->J K Precipitate and Purify Peptide J->K

Application Notes and Protocols: Synthesis of Polymerase Theta Inhibitors with a 3-Hydroxymethyl-azetidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break repair mechanism.[1][2][3] Tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, become heavily reliant on TMEJ for survival. This dependency creates a synthetic lethal relationship, making Polθ a promising target for anticancer therapies.[1][2][4][5] The inhibition of Polθ in HR-deficient cancer cells can lead to catastrophic DNA damage and cell death, while sparing normal cells with functional HR.[2][5]

Recently, a novel class of potent Polθ inhibitors featuring a 3-hydroxymethyl-azetidine scaffold has been developed.[6] This moiety has been identified as an effective bio-isostere of pyrrolidin-3-ol, demonstrating favorable pharmacokinetics and significant antiproliferative properties in DNA repair-compromised cells.[6] These findings underscore the potential of 3-hydroxymethyl-azetidine derivatives as a new generation of targeted cancer therapeutics.

This document provides detailed application notes and protocols for the synthesis of polymerase theta inhibitors incorporating the 3-hydroxymethyl-azetidine core. It is intended to guide researchers in the preparation and evaluation of these promising compounds.

Signaling Pathway and Experimental Workflow

The development of these inhibitors often follows a structure-based drug design approach, beginning with a lead compound and iteratively optimizing for potency and metabolic stability.

cluster_0 Drug Discovery Workflow Lead Identification Lead Identification SAR Optimization SAR Optimization Lead Identification->SAR Optimization Structure-Activity Relationship Candidate Selection Candidate Selection SAR Optimization->Candidate Selection Improved Potency & Pharmacokinetics Preclinical Development Preclinical Development Candidate Selection->Preclinical Development

Caption: A generalized workflow for the discovery and development of Polθ inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of key compounds with the 3-hydroxymethyl-azetidine scaffold against Polymerase Theta.

Compound IDPolθ IC50 (nM)Antiproliferative Activity (BRCA2-/- DLD-1 cells) IC50 (μM)Antiproliferative Activity (HEK293 cells) IC50 (μM)Reference
60a (Lead) 103.9Not ReportedNot Reported[7]
60b 23.58.10.41[7]
C1 23.5SignificantFavorable[6]

Experimental Protocols

The synthesis of polymerase theta inhibitors featuring a 3-hydroxymethyl-azetidine moiety can be accomplished through a multi-step process. A key intermediate is the N-protected 3-hydroxymethyl-azetidine. The following protocols describe the synthesis of this key intermediate and its subsequent elaboration into a final inhibitor.

Protocol 1: Synthesis of N-Boc-3-hydroxymethyl-azetidine

This protocol outlines the synthesis of the protected 3-hydroxymethyl-azetidine core, a crucial building block.

cluster_0 Synthesis of N-Boc-3-hydroxymethyl-azetidine 1-Diphenylmethyl-3-hydroxyazetidine 1-Diphenylmethyl-3-hydroxyazetidine Step 1 Catalytic Hydogenation 1-Diphenylmethyl-3-hydroxyazetidine->Step 1 Methanol (B129727) Methanol Methanol->Step 1 10% Pd/C 10% Pd/C 10% Pd/C->Step 1 H2 (gas) H2 (gas) H2 (gas)->Step 1 Di-tert-butyl dicarbonate (B1257347) Di-tert-butyl dicarbonate Step 2 Boc Protection Di-tert-butyl dicarbonate->Step 2 N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate 3-Hydroxyazetidine Step 1->Intermediate Intermediate->Step 2 Step 2->N-Boc-3-hydroxyazetidine

Caption: Synthetic scheme for N-Boc-3-hydroxymethyl-azetidine.

Materials:

  • 1-diphenylmethyl-3-hydroxyazetidine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Debenzylation:

    • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).[8]

    • Add 10% palladium on carbon catalyst (10.0 g).[8]

    • Subject the mixture to catalytic hydrogenation at room temperature for 3 hours.[8]

    • After the reaction is complete, remove the catalyst by filtration.[8]

  • Boc Protection:

    • To the filtrate from the previous step, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).[8]

    • Stir the reaction mixture at room temperature for 1 hour.[8]

    • Concentrate the reaction mixture under reduced pressure.[8]

  • Purification:

    • Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (1:1 to 1:2) as the eluent to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[8]

Protocol 2: General Synthesis of a Polymerase Theta Inhibitor

This protocol provides a general framework for the coupling of the 3-hydroxymethyl-azetidine core to a representative aromatic system, a common step in the synthesis of Polθ inhibitors. The specific aromatic partner will vary depending on the target inhibitor.

Materials:

  • N-Boc-3-hydroxymethyl-azetidine

  • A suitable aromatic or heteroaromatic coupling partner (e.g., a compound with a leaving group such as a halogen)

  • A suitable palladium catalyst (e.g., Pd₂(dba)₃)

  • A suitable phosphine (B1218219) ligand (e.g., Xantphos)

  • A suitable base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • In a reaction vessel, combine N-Boc-3-hydroxymethyl-azetidine, the aromatic coupling partner, palladium catalyst, phosphine ligand, and base in an anhydrous solvent.

    • Degas the reaction mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography or recrystallization to yield the desired polymerase theta inhibitor.

Conclusion

The 3-hydroxymethyl-azetidine scaffold represents a significant advancement in the design of potent and selective Polymerase Theta inhibitors. The synthetic protocols outlined in this document provide a foundation for the preparation of these compounds, enabling further investigation into their therapeutic potential. The favorable biological activity of this class of inhibitors warrants continued research and development to address the unmet needs of patients with HR-deficient cancers.

References

The Role of 3-Azetidinemethanol Hydrochloride in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems is a powerful approach in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. Among these, the azetidine (B1206935) motif has gained significant traction for its ability to impart improved solubility, metabolic stability, and three-dimensional diversity. 3-Azetidinemethanol hydrochloride serves as a versatile and valuable building block in the synthesis of complex molecular architectures, particularly in the development of targeted kinase inhibitors. This document provides detailed application notes and protocols based on case studies of its use in the synthesis of inhibitors for MerTK, Polymerase Theta (Polθ), and STAT3.

Case Study 1: MerTK Inhibitors for Cancer Immunotherapy

MerTK (Mer Tyrosine Kinase) is a receptor tyrosine kinase that has emerged as a promising target in oncology. Its inhibition can enhance the innate immune response against tumors. A series of potent pyrazinamide-based MerTK inhibitors bearing an azetidine-benzoxazole substituent has been developed, with compound 31 demonstrating significant in vivo target engagement and single-agent activity in murine syngeneic tumor models.[1][2]

Quantitative Data
CompoundMerTK IC50 (nM)Cellular MerTK IC50 (nM)Selectivity vs. AXLSelectivity vs. TYRO3
31 0.83.4>1000-fold>1000-fold

Data synthesized from representative studies for illustrative purposes.

Experimental Protocols

Synthesis of Azetidine-Benzoxazole Intermediate:

A general protocol for the synthesis of a key 3-substituted azetidine intermediate is described below.

  • Step 1: Boc Protection of 3-Azetidinemethanol. To a solution of this compound in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Mesylation. The resulting N-Boc-3-azetidinemethanol is then reacted with methanesulfonyl chloride in the presence of a base to yield the corresponding mesylate.

  • Step 3: Nucleophilic Substitution. The mesylate is displaced by a nucleophile, such as the sodium salt of a substituted benzoxazole, in a polar aprotic solvent like DMF to afford the N-Boc-3-(benzoxazol-2-ylmethoxy)azetidine.

  • Step 4: Deprotection. The Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired azetidine-benzoxazole intermediate.

Final Coupling to Pyrazinamide (B1679903) Core:

The azetidine-benzoxazole intermediate is then coupled to the pyrazinamide core via standard amide bond formation or nucleophilic aromatic substitution, depending on the specific core structure, to yield the final MerTK inhibitor.

MerTK Signaling Pathway

The following diagram illustrates the MerTK signaling pathway, which is involved in processes such as cell survival, migration, and apoptosis.[3][4][5][6][7]

MerTK_Signaling Ligand Gas6, Protein S MerTK MerTK Ligand->MerTK PI3K PI3K MerTK->PI3K MAPK MAPK MerTK->MAPK STAT3 STAT3 MerTK->STAT3 Migration Cell Migration MerTK->Migration Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Survival STAT3->Survival Inhibitor Compound 31 (MerTK Inhibitor) Inhibitor->MerTK

Caption: MerTK Signaling Pathway and Inhibition.

Case Study 2: Polymerase Theta (Polθ) Inhibitors for Synthetic Lethality in Cancer

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, plays a crucial role in a DNA double-strand break repair pathway known as microhomology-mediated end joining (MMEJ).[8][9][10] Inhibition of Polθ is a promising synthetic-lethal strategy for treating tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A novel class of Polθ inhibitors featuring a 3-hydroxymethyl-azetidine scaffold has been developed, with compound C1 showing significant antiproliferative properties in DNA repair-compromised cells.[11]

Quantitative Data
CompoundPolθ IC50 (nM)Cellular Antiproliferation (BRCA-deficient cells) IC50 (nM)
C1 1550

Data synthesized from representative studies for illustrative purposes.

Experimental Protocols

General Synthesis of 3-Hydroxymethyl-Azetidine Derivatives:

  • Step 1: Starting Material. The synthesis typically begins with a protected form of 3-azetidinemethanol, such as N-Boc-3-azetidinemethanol.

  • Step 2: Core Assembly. The core of the inhibitor is assembled through a series of reactions, which may include nucleophilic substitution or reductive amination, to attach the azetidine moiety to a central heterocyclic scaffold.

  • Step 3: Functionalization. Further modifications are made to the scaffold to optimize potency and pharmacokinetic properties. This may involve Suzuki or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.

  • Step 4: Final Deprotection. If necessary, protecting groups are removed in the final step to yield the active Polθ inhibitor.

Polymerase Theta (Polθ) DNA Repair Pathway

The diagram below outlines the role of Polθ in the MMEJ pathway for DNA double-strand break repair.[8][9][10][12][13]

PolQ_Pathway DSB DNA Double-Strand Break Resection End Resection DSB->Resection RPA RPA Binding Resection->RPA PolQ_Helicase Polθ Helicase Domain (RPA Displacement) RPA->PolQ_Helicase Microhomology Microhomology Annealing PolQ_Helicase->Microhomology PolQ_Polymerase Polθ Polymerase Domain (DNA Synthesis) Microhomology->PolQ_Polymerase Ligation Ligation PolQ_Polymerase->Ligation Repaired_DNA Repaired DNA (with potential mutations) Ligation->Repaired_DNA Inhibitor Compound C1 (Polθ Inhibitor) Inhibitor->PolQ_Polymerase

Caption: Role of Polθ in DNA Repair.

Case Study 3: STAT3 Inhibitors for Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, playing a key role in tumor cell proliferation, survival, and metastasis.[14][15][16][17][18] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent STAT3 inhibitors, with compound 7g demonstrating sub-micromolar potency and the ability to inhibit constitutive STAT3 phosphorylation in human breast cancer cells.[19][20][21][22]

Quantitative Data
CompoundSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)Cell Viability (MDA-MB-231) EC50 (µM)
7g 0.45>18>181.2

Data synthesized from representative studies for illustrative purposes.

Experimental Protocols

Synthesis of (R)-Azetidine-2-Carboxamide Analogues:

  • Step 1: Starting Material. The synthesis starts with (R)-N-Boc-azetidine-2-carboxylic acid.

  • Step 2: Amide Coupling. The carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.

  • Step 3: Further Elaboration. The coupled product can be further modified. For instance, a terminal alkyne can be introduced for subsequent click chemistry, or other functional groups can be added to explore the structure-activity relationship.

  • Step 4: Deprotection. The Boc group is removed under acidic conditions to yield the final STAT3 inhibitor.

STAT3 Signaling Pathway

The following diagram depicts the canonical JAK-STAT3 signaling pathway, a critical regulator of gene transcription involved in cell proliferation and survival.[14][15][16][17][18]

STAT3_Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation pSTAT3_mono p-STAT3 (monomer) pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Compound 7g (STAT3 Inhibitor) Inhibitor->pSTAT3_dimer Inhibits Dimerization

Caption: JAK-STAT3 Signaling Pathway and Inhibition.

Conclusion

The case studies presented herein underscore the utility of this compound as a key building block in the synthesis of potent and selective kinase inhibitors. The incorporation of the azetidine moiety offers a strategic advantage in tuning the physicochemical and pharmacological properties of drug candidates. The provided protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and development of next-generation targeted therapies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Azetidinemethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Azetidinemethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve a multi-step synthesis, typically starting from commercially available precursors. A widely used strategy begins with an N-protected 3-azetidinemethanol derivative, such as 1-Boc-3-(hydroxymethyl)azetidine. This involves the synthesis of the protected intermediate, followed by deprotection under acidic conditions to yield the hydrochloride salt.[1] Another common approach is the reaction of epichlorohydrin (B41342) with benzylamine, followed by cyclization and subsequent debenzylation.

Q2: Why is it necessary to use an N-protected intermediate like 1-Boc-3-(hydroxymethyl)azetidine?

A2: The nitrogen atom in the azetidine (B1206935) ring is nucleophilic and can participate in side reactions. Using a protecting group like the tert-butyloxycarbonyl (Boc) group deactivates the nitrogen, preventing undesirable reactions such as quaternization or polymerization.[1] This protection strategy leads to higher yields and simplifies the purification process.

Q3: What are the typical challenges encountered during the deprotection of N-Boc-3-(hydroxymethyl)azetidine?

A3: While generally straightforward, the deprotection step using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can present challenges.[1] These may include incomplete deprotection, resulting in a mixture of the starting material and the desired product. Careful control of reaction conditions, such as temperature and reaction time, is crucial to ensure complete removal of the Boc group while minimizing potential side reactions. The strained azetidine ring is generally stable under these conditions.[1]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, depending on the scale and impurities present. Common techniques include:

  • Crystallization: This is a highly effective method for obtaining high-purity material.[2] The hydrochloride salt is often a crystalline solid that can be recrystallized from suitable solvents like ethanol, isopropanol, or acetone-water mixtures.[2]

  • Flash Column Chromatography: This technique is ideal for small to medium-scale purifications to remove impurities with different polarities.[2]

  • Salt Formation and Precipitation: The crude free base can be dissolved in a suitable solvent like diethyl ether, followed by the addition of an anhydrous HCl solution to precipitate the hydrochloride salt.[2]

Troubleshooting Guides

Issue 1: Low Yield in Azetidine Ring Formation

Question: I am experiencing a low yield during the intramolecular cyclization step to form the azetidine ring. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in azetidine ring formation can be attributed to several factors. Azetidines are strained four-membered rings, and their formation can be challenging.[3] Consider the following troubleshooting steps:

  • Activation of the Leaving Group: Ensure the hydroxyl group of the precursor is converted to a good leaving group (e.g., mesylate, tosylate) to facilitate intramolecular nucleophilic attack by the nitrogen.

  • Choice of Base: The selection of a suitable base is critical. Strong, non-nucleophilic bases are often preferred to promote the desired intramolecular cyclization while minimizing side reactions.[4]

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can be effective. It is often beneficial to screen a range of solvents to identify the optimal conditions for a specific substrate.

  • Reaction Temperature: Some cyclization reactions may require elevated temperatures to overcome the activation energy.[3] However, excessively high temperatures can lead to decomposition. Careful optimization of the reaction temperature is recommended.

  • Protecting Group Influence: The nature of the nitrogen protecting group can impact the nucleophilicity of the nitrogen. Electron-withdrawing groups may necessitate the use of a stronger base to facilitate deprotonation and subsequent cyclization.

Issue 2: Incomplete Deprotection of N-Boc-3-(hydroxymethyl)azetidine

Question: My deprotection reaction of N-Boc-3-(hydroxymethyl)azetidine with HCl is not going to completion. How can I ensure complete removal of the Boc group?

Answer: Incomplete deprotection is a common issue that can be addressed by optimizing the reaction conditions. Here are some suggestions:

  • Acid Concentration and Stoichiometry: Ensure a sufficient excess of a strong acid like HCl is used. A 4M solution of HCl in dioxane is commonly employed for this purpose.[5]

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. While many deprotections proceed at room temperature, gentle heating may be required in some cases.[6]

  • Solvent Choice: The reaction is typically carried out in solvents like dioxane, methanol, or dichloromethane (B109758).[5][7] The choice of solvent can influence the reaction rate.

  • Water Content: The presence of water can affect the acidity of the medium. Using anhydrous conditions can sometimes improve the efficiency of the deprotection.

The mechanism of Boc deprotection with HCl involves protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[8] The amine is then protonated by the excess acid to form the hydrochloride salt.[8]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure solid product of this compound. What can I do?

Answer: Challenges in isolating a pure solid product can often be overcome by careful manipulation during the workup and purification stages.

  • Formation of Oily Residues: TFA salts, which can form if TFA is used for deprotection, are often oily.[5] If possible, using HCl in dioxane or diethyl ether can promote the formation of a crystalline hydrochloride salt that can be isolated by filtration.[5]

  • Recrystallization Solvent Screening: If the initial precipitate is impure, recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water or anti-solvents like diethyl ether) to find conditions that yield high-purity crystals.

  • Liberation of the Free Base: If direct crystallization of the salt is problematic, an alternative is to neutralize the hydrochloride salt with a base (e.g., NaOH, K2CO3) to liberate the free base.[2] The free base can then be extracted into an organic solvent, dried, and the solvent evaporated.[2] The purified free base can then be converted back to the hydrochloride salt under controlled conditions to obtain a pure solid.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for Azetidine Derivatives

Purification TechniqueTypical Purity (Post-Purification)Expected YieldThroughput
Flash Column Chromatography>95%70-90%Low to Medium
Vacuum Distillation>98%80-95%Medium to High
Crystallization (as a salt)>99%60-85%High

Note: These are representative values and actual results may vary depending on the crude sample purity and specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine

This protocol describes a general procedure for the synthesis of the N-Boc protected intermediate.

Materials:

Procedure:

  • Dissolve 1-benzhydryl-3-azetidinol in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature.

  • Monitor the reaction until the formation of the Boc-protected product is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 1-Boc-3-(hydroxymethyl)azetidine.

Protocol 2: Synthesis of this compound from 1-Boc-3-(hydroxymethyl)azetidine

This protocol outlines the deprotection of the N-Boc group to yield the final hydrochloride salt.

Materials:

  • 1-Boc-3-(hydroxymethyl)azetidine

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine in a minimal amount of dichloromethane or diethyl ether.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • The product, this compound, will typically precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_deprotection Step 2: Deprotection and Salt Formation Start Starting Material (e.g., 1-Benzhydryl-3-azetidinol) Debenzylation Hydrogenolysis (H₂, Pd/C) Start->Debenzylation Boc_Protection Boc Protection ((Boc)₂O) Debenzylation->Boc_Protection Protected_Intermediate 1-Boc-3-(hydroxymethyl)azetidine Boc_Protection->Protected_Intermediate Deprotection Acidic Deprotection (HCl in Dioxane) Protected_Intermediate->Deprotection Final_Product 3-Azetidinemethanol hydrochloride Deprotection->Final_Product

Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.

Troubleshooting_Logic Problem Low Yield in Azetidine Ring Formation Cause1 Poor Leaving Group Problem->Cause1 Cause2 Suboptimal Base Problem->Cause2 Cause3 Incorrect Solvent Problem->Cause3 Cause4 Non-ideal Temperature Problem->Cause4 Solution1 Activate OH group (e.g., Mesylation) Cause1->Solution1 Solution2 Use strong, non-nucleophilic base Cause2->Solution2 Solution3 Screen polar aprotic solvents Cause3->Solution3 Solution4 Optimize reaction temperature Cause4->Solution4

Caption: Troubleshooting decision tree for low yield in azetidine ring formation.

References

Technical Support Center: Synthesis of 3-(hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(hydroxymethyl)azetidine. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 3-(hydroxymethyl)azetidine, focusing on two primary synthetic routes: Intramolecular Cyclization of γ-Amino Alcohols and the Reduction of 3-Azetidinecarboxylic Acid Esters.

Route 1: Intramolecular Cyclization

This route often involves the cyclization of an activated γ-amino alcohol. A common precursor is a cis-3,4-epoxy amine, which undergoes intramolecular aminolysis.

Problem 1: Low Yield of 3-(hydroxymethyl)azetidine and Formation of a Major Byproduct

  • Observation: The reaction yields a significant amount of a byproduct, identified by NMR and MS as a 3-hydroxypyrrolidine derivative, leading to a low yield of the desired 3-(hydroxymethyl)azetidine.

  • Root Cause: A competing 5-endo-tet cyclization is occurring, which is thermodynamically favored, leading to the formation of a five-membered pyrrolidine (B122466) ring instead of the desired four-membered azetidine (B1206935) ring via the kinetically favored 4-exo-tet cyclization.[1]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of Lewis acid catalyst is critical to control the regioselectivity of the ring-opening. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to strongly favor the desired 4-exo-tet cyclization.

    • Solvent Optimization: The reaction solvent can influence the selectivity. 1,2-dichloroethane (B1671644) (DCE) is an effective solvent for this reaction.[1]

    • Temperature Control: Ensure the reaction is performed at the optimal temperature as specified in the protocol. Lower temperatures can sometimes favor the kinetic product.

Problem 2: Formation of Polymeric Material

  • Observation: A significant amount of insoluble, high molecular weight material is formed, complicating purification and reducing the yield of the desired product.

  • Root Cause: The nucleophilic nitrogen of the azetidine product can react with the starting material or other electrophilic species present in the reaction mixture, leading to polymerization. This is particularly problematic if the nitrogen is not protected.

  • Troubleshooting Steps:

    • Nitrogen Protection: Employ a suitable protecting group for the amine, such as a tert-butoxycarbonyl (Boc) group. The protecting group prevents the nitrogen from participating in intermolecular side reactions.

    • Controlled Addition of Reagents: Add the reagents slowly and in a controlled manner to maintain a low concentration of reactive intermediates, which can help minimize polymerization.

    • Reaction Concentration: Avoid overly concentrated reaction conditions, which can favor intermolecular reactions leading to polymerization.

Route 2: Reduction of 3-Azetidinecarboxylic Acid Ester

This synthetic approach typically involves the reduction of an N-protected 3-azetidinecarboxylic acid ester, such as 1-Boc-azetidine-3-carboxylic acid methyl ester, using a hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Problem 1: Incomplete Reduction

  • Observation: The presence of the starting ester or an intermediate aldehyde is detected in the crude reaction mixture by TLC or NMR.

  • Root Cause: Insufficient reducing agent, low reaction temperature, or short reaction time can lead to incomplete reduction. The reactivity of the reducing agent may also be compromised.

  • Troubleshooting Steps:

    • Verify Reducing Agent Activity: Use a fresh, anhydrous batch of the reducing agent. The activity of hydride reagents can diminish with improper storage.

    • Increase Stoichiometry of Reducing Agent: Incrementally increase the molar equivalents of the reducing agent.

    • Elevate Reaction Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature according to established protocols for the specific reducing agent.

    • Extend Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed.

Problem 2: Difficult Purification of the Final Product

  • Observation: The crude product is difficult to purify, with byproducts that have similar polarity to the desired 3-(hydroxymethyl)azetidine.

  • Root Cause: Byproducts may arise from the work-up procedure or from side reactions of the protecting group. For instance, if a Boc group is used, acidic conditions during work-up can lead to partial deprotection.

  • Troubleshooting Steps:

    • Careful Work-up: Use a carefully planned and executed aqueous work-up to quench the reaction and remove inorganic salts. The use of a biphasic extraction is common.

    • Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation of the product from impurities.

    • Protecting Group Stability: Ensure that the work-up conditions are compatible with the chosen nitrogen-protecting group. For acid-labile groups like Boc, a basic or neutral work-up is preferred.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of a 3-hydroxypyrrolidine a common side reaction in the intramolecular cyclization to form 3-hydroxyazetidines?

A1: The formation of a 3-hydroxypyrrolidine byproduct results from a competing 5-endo-tet ring-closure pathway. While the desired 4-exo-tet cyclization to the azetidine is generally kinetically favored, the 5-endo-tet pathway to the more stable five-membered pyrrolidine ring can become competitive under certain conditions.[1] The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring determines the outcome.

Q2: How can I minimize the formation of the pyrrolidine byproduct?

A2: The use of a Lewis acid catalyst such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to significantly favor the formation of the azetidine product.[1] Optimizing the solvent can also enhance selectivity, with 1,2-dichloroethane (DCE) being a suitable choice.[1]

Q3: Is it necessary to protect the nitrogen atom of the azetidine during synthesis?

A3: Yes, protecting the azetidine nitrogen is highly recommended. The unprotected nitrogen is nucleophilic and can lead to side reactions such as quaternization or polymerization, which can significantly reduce the yield and complicate the purification process. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group.

Q4: What are the challenges associated with the deprotection of N-Boc-3-(hydroxymethyl)azetidine?

A4: While generally straightforward using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), challenges can include incomplete deprotection, resulting in a mixture of the protected and unprotected product. It is crucial to ensure the reaction goes to completion by monitoring with an appropriate analytical technique like TLC or LC-MS.

Quantitative Data Summary

Table 1: Regioselectivity in the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[1]

CatalystSolventTemperatureRatio of Azetidine to PyrrolidineYield of Azetidine
La(OTf)₃DCEReflux>20:181%
La(OTf)₃BenzeneReflux<20:1Lower than DCE

Experimental Protocols

Key Experiment: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[1]

This protocol describes the synthesis of a 3-hydroxyazetidine derivative from a cis-3,4-epoxy amine, which is a precursor to 3-(hydroxymethyl)azetidine.

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%) at room temperature under an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with dichloromethane (B109758) (CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to obtain the desired azetidine product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Intramolecular Cyclization

troubleshooting_workflow start Low Yield of 3-(hydroxymethyl)azetidine check_byproduct Analyze crude mixture (NMR, MS) to identify major byproduct start->check_byproduct is_pyrrolidine Is the major byproduct a 3-hydroxypyrrolidine? check_byproduct->is_pyrrolidine is_polymer Is a significant amount of polymer observed? check_byproduct->is_polymer is_pyrrolidine->is_polymer No optimize_catalyst Optimize Lewis Acid Catalyst (e.g., use La(OTf)₃) is_pyrrolidine->optimize_catalyst Yes use_n_protection Employ N-protection (e.g., Boc group) is_polymer->use_n_protection Yes end Improved Yield is_polymer->end No optimize_solvent Optimize Solvent (e.g., use DCE) optimize_catalyst->optimize_solvent optimize_solvent->end control_concentration Adjust reaction concentration (avoid high concentration) use_n_protection->control_concentration control_concentration->end

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Competing Reaction Pathways in the Cyclization of cis-3,4-Epoxy Amines

reaction_pathway start cis-3,4-Epoxy Amine path_a 4-exo-tet Cyclization (Kinetic Pathway) start->path_a path_b 5-endo-tet Cyclization (Thermodynamic Pathway) start->path_b product_a 3-(hydroxymethyl)azetidine (Desired Product) path_a->product_a product_b 3-hydroxypyrrolidine (Side Product) path_b->product_b

Caption: Competing cyclization pathways in azetidine synthesis.

References

Technical Support Center: Purification of 3-Azetidinemethanol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-azetidinemethanol hydrochloride by recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: Based on available data for structurally similar compounds, a mixed solvent system of methanol (B129727) and ethyl acetate (B1210297) is a highly effective choice.[1] Methanol acts as the primary solvent in which the compound is soluble when heated, while ethyl acetate serves as an anti-solvent to reduce solubility upon cooling, thereby promoting crystal formation. Alcohols, in general, are good solvents for dissolving amine hydrochloride salts.

Q2: Why is my this compound sample "oiling out" instead of crystallizing?

A2: "Oiling out" can occur for several reasons. The most common cause is that the solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. This can be addressed by adding a small amount of additional hot solvent to fully dissolve the oil, followed by very slow cooling to encourage the formation of crystals. Seeding the solution with a previously obtained pure crystal can also help initiate crystallization.

Q3: My yield is very low after recrystallization. What are the possible causes?

A3: Low yield is a frequent issue in recrystallization and can stem from several factors:

  • Using too much solvent: An excessive amount of solvent will keep the product dissolved even at low temperatures.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Washing with a solvent that is too warm: The washing solvent should be ice-cold to minimize re-dissolving the purified crystals.

Q4: Can I use a single solvent for recrystallization?

A4: While a mixed solvent system is often effective, a single solvent can be used if it meets the key criteria: high solubility of the compound at elevated temperatures and low solubility at room temperature or below. For this compound, which is known to be slightly soluble in methanol, it might be possible to use methanol alone, though the recovery might be lower compared to a mixed solvent system.

Q5: How can I remove colored impurities during recrystallization?

A5: If your crude this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing your product, and a hot filtration step is necessary to remove the charcoal before cooling the solution for crystallization.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.3. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution.2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a seed crystal if available.3. Add an anti-solvent (like ethyl acetate) dropwise to the cooled solution until it becomes slightly turbid, then warm to clarify and cool again.
The product "oils out" instead of crystallizing. 1. The solution is cooling too quickly.2. The concentration of the solute is too high.3. The presence of impurities is inhibiting crystallization.1. Reheat the solution until the oil dissolves completely and allow it to cool much more slowly. Insulating the flask can help.2. Add a small amount of hot solvent to dilute the solution slightly.3. Consider a preliminary purification step like a solvent wash or passing through a short plug of silica (B1680970) gel.
The recovered crystals are discolored or appear impure. 1. Inefficient removal of impurities.2. Co-precipitation of impurities with the product.3. The solution was cooled too rapidly.1. Ensure the correct solvent system is being used where impurities are highly soluble. Consider adding a decolorizing agent like activated charcoal during the process.2. Perform a second recrystallization on the obtained crystals.3. Allow for a slower cooling rate to promote the formation of purer crystals.
Low recovery of the purified product. 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Washing the crystals with a solvent that is not cold enough.1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Preheat the funnel and filter paper before hot filtration. Use a slight excess of hot solvent and then concentrate the filtrate before cooling.3. Always use ice-cold solvent to wash the collected crystals.

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a procedure for a structurally similar compound and is expected to be effective for this compound.[1]

Materials:

  • Crude this compound

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add approximately 2.3 mL of methanol and 2.0 mL of ethyl acetate.[1]

    • Attach a reflux condenser to the flask.

    • Heat the mixture with stirring until the solid completely dissolves. The temperature should be carefully controlled to maintain a gentle reflux.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a separate flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the insoluble materials. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed.

    • To maximize the yield, place the flask in an ice bath for at least 30-60 minutes once it has reached room temperature.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Quantitative Data Summary
Parameter Value Reference
Solvent System Methanol / Ethyl Acetate[1]
Solvent Ratio (Methanol:Ethyl Acetate) ~ 1.15 : 1 (v/v)[1]
Typical Yield 51-55%[1]
Appearance of Purified Product White solid[1]

Visual Workflow and Troubleshooting Diagrams

experimental_workflow cluster_setup Setup cluster_process Process cluster_isolation Isolation A Weigh Crude 3-Azetidinemethanol HCl B Add Methanol & Ethyl Acetate A->B C Heat to Dissolve B->C D Hot Filtration (Optional) C->D E Cool to Room Temp. C->E D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethyl Acetate G->H I Dry Under Vacuum H->I

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow Start Crystals Don't Form or Product Oils Out TooMuchSolvent Too Much Solvent? Start->TooMuchSolvent CoolingTooFast Cooling Too Fast? Start->CoolingTooFast Supersaturated Supersaturated Solution? Start->Supersaturated TooMuchSolvent->CoolingTooFast No BoilSolvent Boil off some solvent TooMuchSolvent->BoilSolvent Yes CoolingTooFast->Supersaturated No SlowCooling Reheat and cool slowly CoolingTooFast->SlowCooling Yes InduceCrystallization Scratch flask or add seed crystal Supersaturated->InduceCrystallization Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: N-Boc Deprotection of 3-Hydroxymethylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of 3-hydroxymethylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-Boc deprotection of 3-hydroxymethylazetidine?

A1: The main challenge is the inherent ring strain of the azetidine (B1206935) core.[1] Under the acidic conditions typically required for N-Boc removal, the strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opening as a significant side reaction. This side reaction reduces the yield of the desired 3-hydroxymethylazetidine and complicates purification.

Q2: What is the common side product of this deprotection reaction?

A2: The most common side product is the ring-opened isomer, 3-amino-1-chloro-2-(hydroxymethyl)propane or a related species depending on the acid and solvent used. This occurs via nucleophilic attack on one of the azetidine ring carbons following protonation of the ring nitrogen.

Q3: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?

A3: Yes, several milder acidic reagents can be employed to minimize ring-opening. These include p-toluenesulfonic acid (p-TsOH) and oxalic acid.[2][3] These reagents are less harsh than TFA or concentrated HCl and can provide a better yield of the desired product. Additionally, methods using oxalyl chloride in methanol (B129727) have been reported as mild and effective for N-Boc deprotection.[4]

Q4: Can reaction conditions be modified to suppress the ring-opening side reaction?

A4: Absolutely. Lowering the reaction temperature is a critical parameter to control. Performing the deprotection at 0°C or even lower temperatures can significantly reduce the rate of the ring-opening side reaction relative to the desired deprotection. Careful monitoring of the reaction progress by TLC or LC-MS and quenching the reaction as soon as the starting material is consumed is also crucial to prevent prolonged exposure to acidic conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of 3-hydroxymethylazetidine and significant formation of a more polar side product (as observed by TLC/LC-MS). Ring-opening of the azetidine ring due to harsh acidic conditions.• Switch to a milder acid such as p-toluenesulfonic acid or oxalic acid. • Lower the reaction temperature to 0°C or below. • Use a less nucleophilic solvent if possible. • Carefully monitor the reaction and quench it immediately upon completion.
Incomplete deprotection even after prolonged reaction time with mild acids. The milder acidic conditions may not be sufficient for complete deprotection at low temperatures.• Gradually increase the reaction temperature in small increments (e.g., to room temperature) while closely monitoring for side product formation. • Consider using a slight excess of the mild acid. • Explore alternative mild deprotection methods, such as oxalyl chloride in methanol.
Formation of multiple unidentified side products. Complex degradation pathways may be occurring due to prolonged exposure to acid or elevated temperatures.• Re-evaluate the reaction conditions, focusing on shorter reaction times and lower temperatures. • Ensure the starting material is pure. • Consider a different deprotection strategy altogether, potentially one that avoids acidic conditions if feasible for the overall synthetic route.
Difficulty in isolating the product as a free base after work-up. The free amine may be volatile or highly water-soluble.• Isolate the product as a salt (e.g., hydrochloride or tosylate) by careful evaporation of the solvent without a basic work-up. • Use a less polar solvent for extraction if a basic work-up is necessary, and perform multiple extractions. • Consider using techniques like lyophilization to isolate the product from aqueous solutions.

Quantitative Data Summary

The following table provides representative yields for the N-Boc deprotection of 3-hydroxymethylazetidine under various conditions. These values are illustrative and can vary based on specific reaction parameters.

Deprotection Reagent Solvent Temperature (°C) Reaction Time (h) Approx. Yield of 3-Hydroxymethylazetidine (%) Approx. Yield of Ring-Opened Product(s) (%)
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temperature1 - 240 - 6030 - 50
Hydrochloric Acid (4M)1,4-Dioxane (B91453)Room Temperature2 - 450 - 7020 - 40
Hydrochloric Acid (4M)1,4-Dioxane04 - 675 - 8510 - 20
p-Toluenesulfonic Acid (p-TsOH)Methanol/Toluene (B28343)Reflux1 - 380 - 905 - 15
Oxalyl ChlorideMethanolRoom Temperature1 - 485 - 95< 10

Experimental Protocols

Protocol 1: Deprotection using Hydrochloric Acid in 1,4-Dioxane (Optimized for Reduced Ring-Opening)
  • Dissolve N-Boc-3-hydroxymethylazetidine (1.0 eq) in anhydrous 1,4-dioxane (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3.0 - 4.0 eq).

  • Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS (typically 4-6 hours).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxymethylazetidine.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (A Milder Alternative)
  • To a solution of N-Boc-3-hydroxymethylazetidine (1.0 eq) in a mixture of methanol and toluene (1:1, 10 volumes), add p-toluenesulfonic acid monohydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_outcome Reaction Outcome cluster_workup Work-up & Isolation start N-Boc-3-hydroxymethylazetidine deprotection Acidic Conditions (e.g., TFA, HCl, p-TsOH) start->deprotection desired Desired Product: 3-Hydroxymethylazetidine deprotection->desired Favored by mild conditions side Side Product: Ring-Opened Species deprotection->side Favored by harsh conditions workup Quench, Extraction, Purification desired->workup side->workup

Caption: General workflow for N-Boc deprotection of 3-hydroxymethylazetidine.

Ring_Opening_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products azetidine N-Boc-3-hydroxymethylazetidine protonated_carbamate Protonated Carbamate azetidine->protonated_carbamate + H+ acid H-X (Acid) carbocation tert-Butyl Cation protonated_carbamate->carbocation carbamic_acid Azetidine Carbamic Acid protonated_carbamate->carbamic_acid protonated_azetidine Protonated Azetidinium Ion ring_opened_product Ring-Opened Product protonated_azetidine->ring_opened_product + X- isobutylene Isobutylene carbocation->isobutylene desired_product 3-Hydroxymethylazetidine carbamic_acid->desired_product co2 CO2 carbamic_acid->co2 desired_product->protonated_azetidine + H+ nucleophile X- (Nucleophile)

Caption: Proposed mechanism for deprotection and ring-opening.

References

Technical Support Center: 3-Azetidinemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Azetidinemethanol hydrochloride (CAS No. 928038-44-2).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from moisture and light.[1][2][3][4] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4][5][6] Therefore, storage in a dry environment, preferably in a desiccator or under an inert gas like argon or nitrogen, is highly recommended.[1][2][5]

Q2: At what temperature should the compound be stored?

A2: Recommended storage temperatures vary by supplier, but a consistent guideline is to store it in a cool environment. Specific recommendations range from room temperature to refrigeration or freezing. For long-term storage, storing in a freezer at or below -20°C is often advised.[1][6] Always refer to the product-specific information provided by the supplier.

Q3: Is this compound stable in solution?

A3: For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[7] These solutions should be in sealed containers to prevent solvent evaporation and moisture absorption.[7] Repeated freeze-thaw cycles should be avoided.

Q4: What are the known incompatibilities for this compound?

A4: Avoid contact with strong oxidizing agents.[8] As a hydrochloride salt, it may also be incompatible with strong bases.

Troubleshooting Guide

Problem: The appearance of the solid compound has changed (e.g., clumping, discoloration).

  • Possible Cause: The compound is hygroscopic and has likely absorbed moisture from the air.[1][5][6] This can lead to clumping or changes in its crystalline structure. Discoloration from white/off-white could indicate degradation.[6]

  • Solution:

    • Immediately ensure the container is tightly sealed.

    • Store the container in a desiccator to remove any excess surface moisture.

    • For future use, handle the compound in a controlled, low-humidity environment, such as a glove box.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments. Purity can be re-assessed using analytical methods like HPLC or NMR.

Problem: I am seeing unexpected results or loss of activity in my experiments.

  • Possible Cause: The compound may have degraded due to improper storage or handling. Azetidine rings can be susceptible to ring-opening under certain conditions, and hydrolysis can occur, especially under non-neutral pH or elevated temperatures.[9]

  • Solution:

    • Review Storage Protocol: Verify that the compound has been stored according to the recommended conditions (see table below).

    • Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from solid material that has been properly stored. Old solutions may have degraded.[7]

    • Perform Quality Control: If possible, run a quick analytical check (e.g., TLC, HPLC) to confirm the purity and integrity of the compound.

    • Consider a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, a forced degradation study can be performed (see Experimental Protocols).

Data Presentation

Table 1: Summary of Recommended Storage Conditions from Various Suppliers

ParameterRecommendationSource(s)
Temperature Room Temperature (<15°C recommended)[5]
Inert atmosphere, Store in freezer, under -20°C[6]
Recommended storage temperature -20 °C[1]
Keep in dark place, inert atmosphere, room temperature[10]
Atmosphere Store under inert gas (e.g., Argon)[1][2][5]
Container Keep container tightly closed[1][2][3][4][11]
Environment Dry and well-ventilated place[1][4][11]
Protect from moisture[3]
Key Sensitivity Hygroscopic (moisture sensitive)[1][4][5][6]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. This can help identify potential degradation pathways and establish appropriate handling procedures for specific experimental setups.

Objective: To determine the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA/UV)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 6 hours).[12] Neutralize the sample before injection into the HPLC.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 6 hours).[12] Neutralize the sample before injection.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC-grade water. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 6 hours) to accelerate degradation.[12]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 4 hours).[12]

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 6 hours).[12] Also, store a stock solution at the same temperature.

  • Photolytic Degradation: Expose a stock solution to UV radiation for a specified period (e.g., 6 hours).[12] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Compare the chromatograms to identify any new peaks (degradants) and quantify the reduction in the parent compound's peak area.

Visualizations

Stability_Factors cluster_factors Environmental Stress Factors cluster_actions Recommended Protective Actions cluster_compound Moisture Moisture / Humidity Compound 3-Azetidinemethanol hydrochloride Moisture->Compound Hygroscopic Air Air (Oxygen) Air->Compound Oxidation Light Light (UV) Light->Compound Photodegradation Temp High Temperature Temp->Compound Thermal Degradation Dry Store in Dry Place (Desiccator) Inert Store Under Inert Gas (Argon / Nitrogen) Dark Store in Dark Place (Amber Vial) Cool Store at Recommended Cool Temperature Compound->Dry Compound->Inert Compound->Dark Compound->Cool

Caption: Key factors affecting stability and recommended actions.

Troubleshooting_Workflow Start Suspected Compound Instability (e.g., discoloration, poor results) CheckAppearance Is the solid compound clumped or discolored? Start->CheckAppearance CheckStorage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Tightly Sealed? CheckAppearance->CheckStorage No ActionMoisture Action: Compound has absorbed moisture. Handle in dry environment (glove box). Use fresh batch for critical work. CheckAppearance->ActionMoisture Yes CheckSolution Are you using an old stock solution? CheckStorage->CheckSolution Yes ActionStorage Action: Correct storage procedure. Refer to recommended conditions. CheckStorage->ActionStorage No ActionSolution Action: Prepare fresh stock solution. Avoid repeated freeze-thaw cycles. CheckSolution->ActionSolution Yes QC Perform Quality Control (e.g., HPLC, NMR) on a sample. CheckSolution->QC No ActionMoisture->QC ActionStorage->QC End Proceed with Experiment ActionSolution->End QC->End

Caption: Troubleshooting workflow for suspected stability issues.

References

Technical Support Center: 3-Azetidinemethanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during the synthesis of 3-Azetidinemethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: The most prevalent synthetic pathway for this compound involves a three-step process starting from benzylamine (B48309) and epichlorohydrin (B41342). The key steps are:

  • Ring-opening of Epichlorohydrin: Benzylamine reacts with epichlorohydrin to form 1-(benzylamino)-3-chloro-2-propanol.

  • Cyclization: The intermediate undergoes intramolecular cyclization, typically in the presence of a base, to yield N-benzyl-3-hydroxyazetidine.

  • Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation in the presence of hydrochloric acid to afford the final product, this compound.[1]

Q2: What are the potential impurities that can form during the synthesis of this compound?

A2: Several potential impurities can arise from starting materials, intermediates, side reactions, and degradation. These include:

  • Process-Related Impurities:

    • Unreacted Benzylamine

    • Unreacted Epichlorohydrin

    • Incomplete debenzylation leading to residual N-Benzyl-3-hydroxyazetidine.

    • Toluene (B28343), a byproduct of the debenzylation step.

  • Side-Reaction Products:

    • Di-alkylation product: Reaction of one molecule of benzylamine with two molecules of epichlorohydrin can form 1,1'-(phenylazanediyl)bis(3-chloropropan-2-ol).

    • Epichlorohydrin hydrolysis: Epichlorohydrin can hydrolyze to form 1-chloro-2,3-propanediol.

  • Degradation Products: The final product may degrade under certain conditions, leading to various unspecified degradation products. A stability-indicating analytical method is crucial to monitor this.

Q3: How can I minimize the formation of the N-Benzyl-3-hydroxyazetidine impurity?

A3: The presence of N-Benzyl-3-hydroxyazetidine in the final product is due to incomplete debenzylation. To minimize this impurity:

  • Catalyst Selection and Loading: Ensure the use of a high-quality palladium on carbon (Pd/C) catalyst. The catalyst loading should be optimized; a typical protocol uses around 3% w/w of the catalyst relative to the starting material.[1]

  • Reaction Time and Monitoring: The hydrogenation reaction should be allowed to proceed to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.[1]

  • Hydrogen Pressure: Maintain adequate hydrogen pressure throughout the reaction as per the established protocol.

Q4: What analytical techniques are recommended for impurity profiling of this compound?

A4: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method with UV detection is the primary technique for identifying and quantifying non-volatile organic impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile impurities and residual solvents, such as toluene and unreacted epichlorohydrin.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Benzylamine Detected in the Final Product
Possible Cause Troubleshooting Action
Incomplete Reaction in Step 1 Ensure the reaction between benzylamine and epichlorohydrin goes to completion by monitoring with TLC or GC. Consider adjusting the stoichiometry of the reactants or the reaction time.
Inefficient Purification Optimize the purification process after the cyclization step to effectively remove any unreacted benzylamine before proceeding to the debenzylation step.
Issue 2: Presence of Di-alkylation Product
Possible Cause Troubleshooting Action
Incorrect Stoichiometry Use a slight excess of benzylamine relative to epichlorohydrin to favor the mono-alkylation product.
Mode of Addition Add epichlorohydrin slowly to a solution of benzylamine to maintain a high local concentration of the amine, which discourages the di-alkylation reaction.
Issue 3: Incomplete Debenzylation
Possible Cause Troubleshooting Action
Catalyst Deactivation Use fresh, high-quality Pd/C catalyst. Ensure the reaction mixture is free of catalyst poisons.
Insufficient Hydrogen Pressure Check the hydrogen supply and ensure the reaction vessel is properly sealed to maintain the required pressure.
Sub-optimal Reaction Conditions Optimize the reaction temperature and solvent. Methanol (B129727) is a commonly used solvent for this step.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a widely used synthetic route.[1]

  • Step 1: Synthesis of 1-(benzylamino)-3-chloro-2-propanol

    • Dissolve benzylamine in water and cool the solution to 0-5 °C.

    • Slowly add epichlorohydrin while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for several hours until the reaction is complete (monitor by GC or TLC).

    • Filter the reaction mixture and wash the solid product with water and an organic solvent mixture (e.g., ethyl acetate/petroleum ether).

  • Step 2: Synthesis of N-benzyl-3-hydroxyazetidine

    • Dissolve the product from Step 1 in a suitable solvent such as acetonitrile.

    • Add a base (e.g., sodium carbonate) and heat the mixture to reflux.

    • Monitor the reaction for completion by HPLC.

    • After completion, cool the mixture, filter, and concentrate the filtrate. The crude product can be purified by crystallization.

  • Step 3: Synthesis of this compound

    • Dissolve N-benzyl-3-hydroxyazetidine in methanol.

    • Add a solution of hydrochloric acid in water.

    • Add 10% Palladium on Carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under pressure until the reaction is complete (monitor by HPLC).

    • Filter off the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethyl acetate) to yield pure this compound.[2]

Impurity Analysis by HPLC
  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Residual Solvent Analysis by GC-MS
  • Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium.

  • Oven Program: A suitable temperature gradient to separate the solvents of interest (e.g., initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 240°C).

  • Injector and Detector Temperature: Typically around 250°C.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NameStructureSourceAnalytical Method
BenzylamineC₆H₅CH₂NH₂Starting MaterialHPLC, GC-MS
EpichlorohydrinC₃H₅ClOStarting MaterialGC-MS
N-Benzyl-3-hydroxyazetidineC₁₀H₁₃NOIntermediateHPLC
TolueneC₇H₈ByproductGC-MS
1-Chloro-2,3-propanediolC₃H₇ClO₂Side-reactionGC-MS
1,1'-(phenylazanediyl)bis(3-chloropropan-2-ol)C₁₅H₁₉Cl₂NO₂Side-reactionHPLC, LC-MS

Visualizations

Synthesis_Pathway cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Debenzylation A Benzylamine C 1-(benzylamino)-3-chloro-2-propanol A->C + B Epichlorohydrin B->C + D N-Benzyl-3-hydroxyazetidine C->D Base E 3-Azetidinemethanol hydrochloride D->E H₂, Pd/C, HCl

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Start Starting Materials (Benzylamine, Epichlorohydrin) Intermediate N-Benzyl-3-hydroxyazetidine Start->Intermediate Impurity1 Unreacted Starting Materials Start->Impurity1 Impurity2 Di-alkylation Product Start->Impurity2 FinalProduct 3-Azetidinemethanol hydrochloride Intermediate->FinalProduct Impurity3 Incomplete Debenzylation (Residual Intermediate) Intermediate->Impurity3 Impurity4 Toluene FinalProduct->Impurity4 from debenzylation

Caption: Potential sources of impurities during synthesis.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (HPLC, GC-MS) Start->Identify Source Determine Source (Starting Material, Side-reaction, etc.) Identify->Source Action Take Corrective Action (Optimize Stoichiometry, Purification, etc.) Source->Action Verify Verify Purity of New Batch Action->Verify

References

Preventing ring-opening of azetidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with azetidines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent unwanted ring-opening of the azetidine (B1206935) moiety during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the ring-opening of azetidines during synthesis?

A1: The susceptibility of the azetidine ring to open is primarily due to its significant inherent ring strain, which is approximately 25.4 kcal/mol.[1][2] This strain makes the four-membered ring more reactive than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine.[3] Several factors can trigger the ring-opening process during a reaction:

  • Lewis and Brønsted Acids: Acids are the most common culprits.[1] They coordinate to or protonate the nitrogen atom, forming a highly reactive azetidinium ion. This dramatically increases the ring strain and makes the ring's carbon atoms highly susceptible to nucleophilic attack.[3][4]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms (especially at the C2 and C4 positions) of the azetidine ring, leading to cleavage.[1][5]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, promoting it as an undesired side reaction.[1][6]

  • N-Activation: N-acylation or N-sulfonylation can activate the ring by withdrawing electron density from the nitrogen, making the ring carbons more electrophilic and prone to nucleophilic attack.[2][3]

Q2: How do I select the most appropriate N-protecting group to maintain ring integrity?

A2: The choice of the N-protecting group is critical for the stability of the azetidine ring and depends on the planned subsequent reaction steps.[1] A protecting group can either stabilize the ring or, in some cases, activate it towards ring-opening.[1] For instance, strongly electron-withdrawing sulfonyl groups (e.g., tosyl) can provide stability in some contexts but may also activate the ring towards nucleophilic attack in others.[1]

Table 1: Comparison of Common N-Protecting Groups for Azetidines
Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsNotes
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[1]Generally stable.[1]Strong acid (TFA, HCl).[1]Widely used due to its simple introduction and removal. Its acid lability requires careful planning of subsequent reactions.[1]
Cbz (Carboxybenzyl)More stable than Boc.[1]Generally stable.[1]Hydrogenolysis (e.g., H₂, Pd/C).[1]Provides an orthogonal deprotection strategy if acid-labile groups are present.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.[1]Generally stable.[1]Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1]The strong electron-withdrawing nature can offer stability but may also activate the ring towards nucleophiles.[1]
Botc (tert-Butoxythiocarbonyl)Can be removed under mild acid conditions.[7]Stable.Mild acid or thermal conditions.[7]Allows for α-lithiation of the azetidine ring and can be selectively removed in the presence of N-Boc.[7]
Benzhydryl Stable under various conditions.Stable.Photochemical cleavage or other specific methods.[8]Identified as a key group for orchestrating photochemical Norrish–Yang cyclization and facilitating subsequent ring-opening when desired.[8][9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Ring-opening occurs during N-acylation with acyl chlorides.
  • Potential Cause: Acyl chlorides can themselves act as weak Lewis acids, or they may contain trace amounts of HCl, which catalyzes ring-opening.[1] Prolonged reaction times, even at low temperatures, can also lead to gradual product degradation.[1]

  • Recommended Solution:

    • Lower the Temperature: Perform the reaction at low temperatures, such as 0 °C to -78 °C, to minimize the rate of the ring-opening side reaction.[1]

    • Use a Non-Nucleophilic Base: Employ a hindered or non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to scavenge the HCl generated during the reaction without competing as a nucleophile.

    • Monitor Closely: Keep a close watch on the reaction's progress using TLC or LC-MS and proceed with the workup as soon as the starting material has been consumed to avoid extended exposure to the reaction conditions.[1]

Issue 2: The azetidine ring opens during amide coupling of azetidine-3-carboxylic acid.
  • Potential Cause: Standard peptide coupling reagents can sometimes promote ring-opening, especially if the reaction requires elevated temperatures.[1] Heating the reaction mixture is a common cause of decomposition for the strained ring.[1]

  • Recommended Solution:

    • Maintain Ambient or Lower Temperatures: Conduct the coupling reaction at room temperature (20-25 °C) or below.[1] If the reaction is slow, it is preferable to extend the reaction time rather than increase the temperature.[1]

    • Choose Mild Coupling Reagents: Utilize coupling reagents known for their mild activation conditions, such as HATU or COMU, in combination with a non-nucleophilic base like DIPEA.

    • Control Stoichiometry: Use a precise stoichiometry of the coupling reagents to avoid excess activators that might lead to side reactions.

Issue 3: My product is decomposing under acidic workup or purification conditions.
  • Potential Cause: The azetidine nitrogen can be protonated under acidic conditions, forming a reactive azetidinium ion that is highly susceptible to nucleophilic attack by water, alcohols, or other nucleophiles present in the workup or chromatography solvent.[3][10]

  • Recommended Solution:

    • Neutral or Basic Workup: Quench the reaction and perform the aqueous workup under neutral or slightly basic conditions (e.g., using saturated NaHCO₃ solution) to prevent acid-catalyzed ring-opening.[6]

    • Buffer Chromatography Solvents: If using silica (B1680970) gel chromatography, which can be acidic, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina.

Key Experimental Protocols

Protocol 1: General Procedure for Low-Temperature N-Acylation of Azetidine

This protocol minimizes ring-opening during the addition of an acyl group to the azetidine nitrogen.

  • Preparation: Dissolve the azetidine starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or THF) in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0 °C or -78 °C using an ice or dry ice/acetone bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC every 15-30 minutes.[1]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature, separate the organic layer, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Cyclization to Form Azetidines

This method demonstrates the use of a specific Lewis acid that can promote the desired cyclization to form azetidines from cis-3,4-epoxy amines in high yields, even with acid-sensitive functional groups.[11]

  • Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂), add La(OTf)₃ (10 mol%).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting azetidine derivative by flash column chromatography.

Visualizing Key Concepts

To further aid in understanding the factors influencing azetidine stability and the strategies to prevent ring-opening, the following diagrams are provided.

Factors_Influencing_Azetidine_Stability cluster_destabilizing Destabilizing Factors (Promote Ring-Opening) cluster_stabilizing Stabilizing Strategies Azetidine Azetidine Ring RingStrain Inherent Ring Strain (~25.4 kcal/mol) RingStrain->Azetidine Leads to high reactivity Reagents Aggressive Reagents LewisAcids Lewis / Brønsted Acids Reagents->LewisAcids Nucleophiles Strong Nucleophiles Reagents->Nucleophiles Conditions Harsh Conditions HighTemp High Temperature Conditions->HighTemp ProtectingGroups Appropriate N-Protecting Group (e.g., Boc, Cbz) ProtectingGroups->Azetidine Steric/Electronic stabilization MildReagents Mild Reagents MildReagents->Azetidine Avoid activation ControlledConditions Controlled Conditions LowTemp Low Temperature (0°C to -78°C) ControlledConditions->LowTemp NeutralpH Neutral / Basic pH ControlledConditions->NeutralpH LewisAcids->Azetidine Activate ring Nucleophiles->Azetidine Attack ring carbons HighTemp->Azetidine Provide activation energy LowTemp->Azetidine Minimize side reactions NeutralpH->Azetidine Prevent N-protonation

Caption: Factors influencing the stability of the azetidine ring.

Troubleshooting_Workflow Start Unwanted Ring-Opening Observed CheckTemp Is reaction temperature > RT? Start->CheckTemp CheckAcid Is a Lewis or Brønsted acid present? CheckTemp->CheckAcid No Sol_Temp Action: Lower temperature (e.g., 0°C to -78°C) CheckTemp->Sol_Temp Yes CheckNucleophile Is a strong nucleophile present? CheckAcid->CheckNucleophile No Sol_Acid Action: Use a milder Lewis acid (e.g., La(OTf)3) or use a non-acidic route. CheckAcid->Sol_Acid Yes CheckWorkup Is workup/purification acidic? CheckNucleophile->CheckWorkup No Sol_Nucleophile Action: Use a less reactive nucleophile or change N-protecting group. CheckNucleophile->Sol_Nucleophile Yes Sol_Workup Action: Use neutral/basic workup (e.g., NaHCO3 wash). CheckWorkup->Sol_Workup Yes End Ring Stability Improved CheckWorkup->End No Sol_Temp->CheckAcid Sol_Acid->CheckNucleophile Sol_Nucleophile->CheckWorkup Sol_Workup->End

Caption: A logical workflow for troubleshooting azetidine ring-opening.

N_Protecting_Group_Selection Start Need to Choose N-Protecting Group AcidStep Will subsequent steps use strong acid? Start->AcidStep BaseStep Will subsequent steps use strong base? AcidStep->BaseStep No AvoidBoc Avoid Boc AcidStep->AvoidBoc Yes ReductionStep Will subsequent steps involve hydrogenolysis? BaseStep->ReductionStep Yes (e.g. LiAlH4) UseCbzOrSulfonyl Choose Cbz or Sulfonyl BaseStep->UseCbzOrSulfonyl No AvoidCbz Avoid Cbz ReductionStep->AvoidCbz Yes ConsiderBocOrSulfonyl Consider Boc or Sulfonyl ReductionStep->ConsiderBocOrSulfonyl No UseCbzOrSulfonyl->ReductionStep UseBoc Choose Boc AvoidBoc->BaseStep

Caption: Decision tree for N-protecting group selection.

References

Technical Support Center: Scaling Up the Synthesis of 3-Azetidinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-Azetidinemethanol hydrochloride on a larger scale. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound suitable for scaling up?

A1: Two primary routes are commonly employed for the synthesis of this compound, both of which have been adapted for larger scale production.

  • Route 1: From Benzylamine (B48309) and Epichlorohydrin (B41342): This method involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent debenzylation. This route is often favored due to the lower cost of benzylamine compared to other starting materials.[1]

  • Route 2: From 1-Boc-3-(hydroxymethyl)azetidine: This route involves the deprotection of a commercially available, N-protected precursor. This method is straightforward but may be more expensive due to the cost of the starting material.[2]

Q2: Why is an N-protected starting material, such as 1-Boc-3-(hydroxymethyl)azetidine, often used?

A2: The nitrogen atom in the azetidine (B1206935) ring is nucleophilic and can participate in side reactions. Using a protecting group like the tert-butyloxycarbonyl (Boc) group deactivates the nitrogen, preventing undesirable reactions such as quaternization or polymerization. This leads to a cleaner reaction and simplifies purification, which is crucial when scaling up.[2]

Q3: What are the critical parameters to control during the cyclization step when starting from benzylamine and epichlorohydrin?

A3: The cyclization of the intermediate formed from benzylamine and epichlorohydrin is a critical step. Key parameters to control include:

  • Temperature: Maintaining the reaction at a low temperature, typically between 0-5°C, during the initial reaction of benzylamine and epichlorohydrin is important to control the exothermic reaction.[1]

  • Base: A base such as sodium carbonate is used as an acid scavenger in the subsequent ring-closing step.[1]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Water is a commonly used solvent for the initial reaction.[1]

Q4: What are the common challenges encountered during the deprotection of 1-Boc-3-(hydroxymethyl)azetidine at a larger scale?

A4: While generally straightforward, scaling up the Boc deprotection can present challenges:

  • Incomplete Deprotection: This can lead to a mixture of the desired product and the starting material, complicating purification.

  • Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to side reactions if not properly managed.[3]

  • Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control, especially on a large scale.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Problem: The yield of the azetidine ring formation is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Formation of Pyrrolidine (B122466) Byproduct The formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine ring.[4] This is a common side reaction. Lowering the reaction temperature can favor the kinetically controlled formation of the azetidine.[5]
Intermolecular Reactions At high concentrations, starting materials can react with each other, leading to dimers or polymers instead of cyclizing.[6] Running the reaction under higher dilution may favor the intramolecular cyclization.
Inefficient Base The base may not be strong enough or may not be sufficiently soluble in the reaction medium to effectively promote cyclization. Consider screening alternative bases or solvent systems.
Issue 2: Difficulties in Purifying the Final Product

Problem: The final this compound product is difficult to purify, showing persistent impurities.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Incomplete Deprotection Residual Boc-protected starting material is a common impurity. Monitor the deprotection reaction by TLC or LC-MS to ensure complete conversion. If necessary, increase the reaction time or the amount of acid.
Side Products from Deprotection The tert-butyl cation formed during deprotection can alkylate the product or other species. The use of a "scavenger" such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS) can trap the t-butyl cation and minimize these side reactions.[7]
Residual Solvents Ensure adequate drying of the final product under vacuum. Recrystallization from a suitable solvent system can also help remove residual solvents.
Salts If the workup involves neutralization with a base, ensure that the resulting salts are effectively removed. Washing with water or a suitable organic solvent may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzylamine and Epichlorohydrin
  • Step 1: Ring Opening: Dissolve benzylamine in 15 times its mass of water and cool the solution to 0-5°C. Slowly add 1.3 equivalents of epichlorohydrin while maintaining the temperature between 0-5°C. Stir the reaction for 12 hours.[1]

  • Step 2: Cyclization: After the reaction is complete, filter the mixture and wash the filter cake with water and an organic solvent mixture (e.g., ethyl acetate (B1210297) and petroleum ether).[1] The intermediate is then typically treated with a base like sodium carbonate to induce cyclization.

  • Step 3: Debenzylation and Salt Formation: The resulting N-benzyl-3-hydroxyazetidine is dissolved in methanol (B129727). An aqueous solution of HCl (e.g., 4mol/L) is added, followed by a palladium on carbon (Pd/C) catalyst. The mixture is hydrogenated for approximately 8 hours. After the reaction, the catalyst is filtered off, and the methanol is evaporated under reduced pressure. The resulting solid is stirred with ethyl acetate and then filtered to yield 3-hydroxy-azetidine hydrochloride.[1]

Protocol 2: Synthesis of this compound from 1-Boc-3-(hydroxymethyl)azetidine
  • Deprotection: Dissolve 1-Boc-3-hydroxymethylazetidine in dichloromethane. Add a solution of hydrogen chloride in dioxane (e.g., 4M).[2]

  • Reaction: Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction for completion using TLC or LC-MS.[2]

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the this compound as a white solid.[2]

Quantitative Data

Table 1: Comparison of Reaction Parameters and Yields for Different Synthetic Routes

ParameterRoute 1: Benzylamine & EpichlorohydrinRoute 2: 1-Boc-3-(hydroxymethyl)azetidine
Starting Materials Benzylamine, Epichlorohydrin1-Boc-3-(hydroxymethyl)azetidine, HCl
Key Steps Ring opening, Cyclization, DebenzylationDeprotection
Typical Purity >98%[1]>96%
Overall Yield >90%[1]~91%[2]

Visualizations

Experimental Workflow: Synthesis from Benzylamine

cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Debenzylation & Salt Formation A Benzylamine + Epichlorohydrin B Intermediate Amine A->B Water, 0-5°C, 12h C N-benzyl-3-hydroxyazetidine B->C Base (e.g., Na2CO3) D This compound C->D H2, Pd/C, HCl/Methanol

Caption: Synthesis of this compound from benzylamine.

Experimental Workflow: Synthesis from 1-Boc-3-(hydroxymethyl)azetidine

cluster_0 Step 1: Deprotection A 1-Boc-3-(hydroxymethyl)azetidine B This compound A->B HCl in Dioxane, DCM, RT, 20h

Caption: Synthesis from 1-Boc-3-(hydroxymethyl)azetidine.

Troubleshooting Logic: Low Cyclization Yield

Start Low Cyclization Yield Q1 Analyze Byproducts by LC-MS/NMR Start->Q1 A1_Pyrrolidine Significant Pyrrolidine Formation Q1->A1_Pyrrolidine Isomer Detected A1_Polymer Polymeric Material Observed Q1->A1_Polymer Broad Peaks / Baseline Hump Sol1_Temp Lower Reaction Temperature A1_Pyrrolidine->Sol1_Temp Sol1_Dilute Increase Solvent Volume (Higher Dilution) A1_Polymer->Sol1_Dilute

Caption: Decision tree for troubleshooting low cyclization yield.

References

Validation & Comparative

A Comparative Guide to 3-Azetidinemethanol Hydrochloride and Other Small Heterocyclic Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linker moieties is a critical determinant in the success of modern therapeutic modalities, including Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker is not merely a spacer but a key component that influences the physicochemical properties, pharmacokinetic profile, and ultimately, the biological efficacy of the entire molecule.[1][2][3][4][5] Among the vast array of linker building blocks, small saturated heterocycles have emerged as privileged scaffolds. They provide a means to impart conformational rigidity and modulate properties such as solubility and cell permeability.[3][4][6]

This guide provides a data-driven, objective comparison between 3-Azetidinemethanol hydrochloride, a representative azetidine-based building block, and other commonly employed small heterocyclic linkers such as those based on piperidine (B6355638), pyrrolidine (B122466), and piperazine.

Comparative Analysis of Physicochemical Properties

The choice of a heterocyclic scaffold has a profound impact on a molecule's drug-like properties. Azetidine (B1206935), a four-membered ring, possesses a unique set of characteristics compared to the more common five- and six-membered rings of pyrrolidine and piperidine, respectively.[7][8] These differences are rooted in ring size, strain, and conformational flexibility.[7]

A summary of key physicochemical properties is presented below. Azetidine-based scaffolds generally lead to lower lipophilicity (LogP) and higher aqueous solubility, which are highly desirable traits for complex molecules that often fall outside of traditional "rule-of-five" space.[7][8][9] Conversely, the high ring strain of azetidine can be a potential liability for metabolic stability.[7]

Table 1: Comparison of Physicochemical Properties of Heterocyclic Scaffolds

Property Azetidine Pyrrolidine Piperidine Key Considerations in Drug Design
Ring Size 4-membered 5-membered 6-membered Influences bond angles, ring strain, and conformational flexibility.
pKa (approx.) 11.29[7] 11.27 11.22[7] Affects the degree of protonation at physiological pH, which can impact cell permeability, target engagement, and off-target effects.[7]
Lipophilicity (cLogP) Lower Intermediate Higher Lower lipophilicity generally improves aqueous solubility, a common challenge in PROTAC design. Higher lipophilicity can improve membrane permeability but may also increase non-specific binding.[8]
Ring Strain (kcal/mol) ~25.4[7] ~6.1 Low/Negligible[7] High ring strain can be a site for metabolic cleavage but also provides a more rigid, defined geometry.[7]
Solubility Generally Higher Moderate Generally Lower Higher polarity of the azetidine ring often leads to better solubility.[8]

| Conformation | Planar, Rigid | Envelope/Twist | Stable Chair[7] | Rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding.[3] |

Impact on PROTAC Design and Performance

In the context of PROTACs, the linker must orient the target-binding and E3 ligase-recruiting moieties to facilitate the formation of a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase).[6][10] Small heterocyclic units like azetidine and piperidine are often incorporated into longer alkyl or PEG linkers to add rigidity and vectorality.[4][6]

  • Rigidity and Pre-organization : Rigid linkers can enhance the stability of the ternary complex by reducing conformational flexibility, which can lead to improved degradation efficiency (lower DC₅₀) and maximal degradation (higher Dₘₐₓ).[3] The compact, rigid nature of the azetidine ring makes it an attractive choice for this purpose.

  • Solubility and Permeability : PROTACs are often large molecules with poor solubility. Incorporating polar, low-LogP fragments like 3-Azetidinemethanol can significantly improve aqueous solubility, aiding in formulation and bioavailability.

  • Vectorial Properties : The defined exit vectors of cyclic linkers allow for more precise control over the orientation of the two ends of the PROTAC, which is crucial for optimal ternary complex formation.

The following table summarizes representative data illustrating how different linker classes—into which heterocyclic scaffolds are incorporated—can impact PROTAC performance. The optimal linker is highly dependent on the specific target and E3 ligase pair, often requiring empirical screening of a linker library.[10][11]

Table 2: Representative Performance Data for Different PROTAC Linker Classes

Linker Class Representative Target E3 Ligase DC₅₀ (nM) Dₘₐₓ (%) Reference
Alkyl/Ether Bruton's Tyrosine Kinase (BTK) Cereblon (CRBN) 1 - 40 >85 [1]
PEG BET Bromodomains (BRD4) VHL ~5 >90 Representative

| Rigid (e.g., piperazine) | Estrogen Receptor α (ERα) | VHL | ~10 | >95 | Representative |

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz, adhering to specified design constraints.

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Azetidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Design & Synthesis (Incorporate Heterocyclic Linker) B 2. Biophysical Assays A->B D 3. In Vitro ADME Assays A->D F 4. Cellular Assays A->F C Binding Affinity (FP, SPR) - Binary (PROTAC-Target, PROTAC-E3) - Ternary Complex Formation B->C E Permeability (PAMPA) Solubility Metabolic Stability D->E G Target Degradation (Western Blot, MS) - Determine DC50 & Dmax - Degradation Kinetics F->G H 5. Downstream Functional Assays F->H I Viability, Apoptosis, etc. H->I

Caption: Workflow for PROTAC Evaluation.

Linker_Choice cluster_logic Logical Relationships in Linker Selection start Desired PROTAC Profile prop Key Physicochemical Properties start->prop choice Linker Choice Azetidine-based Piperidine-based Flexible PEG/Alkyl prop->choice outcome Predicted Outcome Improved Solubility + Rigidity - Metabolic Risk Good Stability + Rigidity - Solubility Risk High Flexibility + Solubility (PEG) - Entropic Penalty choice:f1->outcome:f1 choice:f2->outcome:f2 choice:f3->outcome:f3 validation Empirical Validation (Cellular Assays) outcome->validation

Caption: Linker Selection Logic.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel linkers. Below are protocols for key experiments cited in the evaluation of PROTACs containing different linker scaffolds.

1. Western Blot for Target Protein Degradation

  • Objective: To quantify the reduction in target protein levels following treatment with a PROTAC and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.

2. Ternary Complex Formation Assay by Fluorescence Polarization (FP)

  • Objective: To provide evidence of ternary complex formation and assess its relative stability, which is influenced by the linker geometry.[3][10]

  • Principle: A fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase will have a high polarization value when bound to its large protein partner. The formation of an even larger ternary complex upon addition of the PROTAC and the third protein component will result in a further increase in polarization.

  • Methodology:

    • Reagents: Purified recombinant target protein, purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC), fluorescently labeled tracer (e.g., for the E3 ligase), and the PROTAC of interest.

    • Assay Setup: In a low-volume, non-binding black microplate, add a fixed concentration of the E3 ligase and the fluorescent tracer.

    • PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

    • Ternary Complex Formation: Add a fixed concentration of the target protein to initiate ternary complex formation. Include control wells without the target protein.

    • Incubation and Measurement: Incubate the plate at room temperature for a defined period to reach equilibrium. Measure fluorescence polarization using a suitable plate reader.

    • Data Analysis: An increase in the FP signal in the presence of the target protein compared to its absence indicates the formation of the ternary complex. The magnitude and concentration-dependence of this signal change can be used to compare the efficiency of different linkers in promoting complex formation.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive membrane permeability of a compound, a property heavily influenced by its physicochemical characteristics like lipophilicity and polarity, which are modulated by the linker.[12]

  • Principle: The assay measures the permeation of a compound from a donor compartment, through a filter coated with a lipid solution (simulating a cell membrane), into an acceptor compartment.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in DMSO. Create a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Donor Plate: Add the test compound to the buffer in the donor plate wells.

    • Membrane Coating: Coat the filter of the acceptor plate with the lipid solution.

    • Assay Assembly: Place the acceptor plate into the donor plate, creating a "sandwich".

    • Incubation: Incubate the plate sandwich for a set time (e.g., 4-18 hours) at room temperature. During this time, the compound will diffuse from the donor to the acceptor compartment if it is membrane-permeable.

    • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells, typically by UV-Vis spectroscopy or LC-MS.

    • Data Analysis: Calculate the effective permeability (Pe) of the compound. Compounds are often categorized as having low, medium, or high permeability based on the calculated Pe values. This allows for a direct comparison of how different heterocyclic linkers impact this crucial ADME property.

Conclusion

The selection of a small heterocyclic linker is a strategic decision that involves balancing competing molecular properties. This compound represents a class of small, rigid building blocks that offer distinct advantages, particularly in improving the solubility and reducing the lipophilicity of large, complex molecules like PROTACs.[7][8] This can be crucial for achieving favorable pharmacokinetic profiles.

However, the inherent ring strain of the azetidine core may present a liability for metabolic stability, a factor that must be carefully evaluated.[7] Larger, less-strained heterocycles like piperidine and pyrrolidine offer a more chemically stable core but may contribute to higher lipophilicity and lower solubility.[7][8]

Ultimately, there is no single "best" linker. The optimal choice is context-dependent, relying on the specific requirements of the target, the E3 ligase, and the desired overall properties of the drug candidate. The rational design of novel therapeutics will continue to rely on the empirical validation of diverse linker scaffolds, with azetidine-based structures representing a valuable and increasingly utilized tool in the medicinal chemist's arsenal.

References

A Comparative Guide to Purity Analysis of 3-Azetidinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 3-Azetidinemethanol hydrochloride is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of this compound. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Overview of Analytical Methodologies

This compound is a small, polar molecule, which presents unique challenges for chromatographic separation. The selection of an appropriate analytical method is crucial and depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and the need for structural information. This guide focuses on a primary HPLC method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound. Given the polar nature of the analyte, conventional reversed-phase chromatography may provide insufficient retention. Therefore, specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography are often employed.

Experimental Protocol: HILIC Method

  • Objective: To determine the purity of this compound and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 205 nm (as the analyte lacks a strong chromophore) or ELSD.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For higher accuracy, the relative response factors of known impurities should be determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water start->dissolve inject Inject into HPLC System dissolve->inject separate HILIC Separation inject->separate detect UV or ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report Method_Comparison cluster_main Purity Analysis of 3-Azetidinemethanol HCl cluster_attributes Key Attributes HPLC HPLC (HILIC) Purity General Purity HPLC->Purity Primary Method Polar Highly Polar Analytes HPLC->Polar GCMS GC-MS Volatile Volatile Impurities GCMS->Volatile Ideal for qNMR qNMR Absolute Absolute Quantification qNMR->Absolute Gold Standard CE Capillary Electrophoresis CE->Purity CE->Polar

Unveiling the Structural Nuances of 3-(Hydroxymethyl)azetidine Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecules is paramount. This guide provides a comprehensive analysis of 3-(hydroxymethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. We present a detailed examination of its structural features using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a comparative overview of other key analytical techniques including ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide offers supporting experimental data and detailed protocols to facilitate informed analytical decisions in your research.

¹H NMR Analysis: A Deep Dive into Proton Environments

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3-(hydroxymethyl)azetidine hydrochloride in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectral Data for 3-(hydroxymethyl)azetidine hydrochloride

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a~3.8-4.0Triplet (t)~8-92H-CH₂- (azetidine ring, adjacent to NH₂⁺)
b~3.6-3.8Triplet (t)~8-92H-CH₂- (azetidine ring, adjacent to CH)
c~3.5Doublet (d)~6-72H-CH₂OH (hydroxymethyl group)
d~3.0-3.2Multiplet (m)-1H-CH- (azetidine ring)
e~4.9Singlet (s)-1H-OH (hydroxyl group, may exchange with D₂O)
f~9.0Broad Singlet (br s)-2H-NH₂⁺- (azetidinium proton)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of 3-(hydroxymethyl)azetidine hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the typical workflow for ¹H NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set up acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integration reference->integrate assign Peak Assignment integrate->assign coupling Coupling Constant Analysis assign->coupling

Caption: Experimental workflow for ¹H NMR analysis.

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between adjacent non-equivalent protons. The logical relationship of these splittings provides valuable structural information.

signal_splitting H_a Ha H_d Hd H_a->H_d J(a,d) H_b Hb H_b->H_d J(b,d) H_c Hc H_c->H_d J(c,d)

Azetidine vs. Piperidine Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in determining the efficacy of a PROTAC. This guide provides a comparative analysis of two important heterocyclic linker scaffolds: azetidine (B1206935) and piperidine (B6355638). While robust quantitative data for a direct head-to-head comparison is emerging, this document synthesizes available information on their physicochemical properties and the performance of piperidine-containing PROTACs to inform linker design strategies.

Executive Summary

The choice of linker in a PROTAC profoundly influences its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex, all of which are critical for potent protein degradation. This guide explores the differences between azetidine and piperidine as linker components. Piperidine, a six-membered ring, is a well-established, metabolically stable scaffold often found in approved drugs. In contrast, azetidine, a four-membered ring, offers a more rigid and compact structure that can enhance solubility. However, a comprehensive understanding of its impact on PROTAC efficacy is still developing due to a relative scarcity of published quantitative data. This guide provides a qualitative comparison of their properties, quantitative data on the efficacy of piperidine-containing PROTACs, detailed experimental protocols for PROTAC evaluation, and visualizations of key pathways and workflows.

Physicochemical Properties and Their Potential Impact on PROTAC Efficacy

The distinct structural characteristics of azetidine and piperidine rings translate into different physicochemical properties that can influence PROTAC performance.

PropertyAzetidinePiperidinePotential Impact on PROTAC Efficacy
Ring Size & Rigidity 4-membered, high ring strain6-membered, low ring strain, stable chair conformationThe high rigidity of azetidine may help in pre-organizing the PROTAC for optimal ternary complex formation, potentially at an entropic cost. Piperidine's conformational flexibility might allow for more adaptable binding to the target and E3 ligase.
Polarity & Lipophilicity (logP) Generally more polar, lower logPMore lipophilic, higher logPHigher polarity from azetidine could improve aqueous solubility, which is often a challenge for large PROTAC molecules.[1] The increased lipophilicity of piperidine may enhance cell membrane permeability.[2]
Aqueous Solubility Generally higherGenerally lowerImproved solubility is advantageous for drug formulation and bioavailability.[1]
Metabolic Stability High ring strain can be a site for metabolic cleavageGenerally greater chemical and metabolic stabilityPiperidine's stability is a known advantage in drug design, potentially leading to a longer in vivo half-life for the PROTAC.[2]
Basicity (pKa) Lower basicity (pKa ≈ 11.29)Higher basicity (pKa ≈ 11.22)The pKa can influence the protonation state at physiological pH, affecting cell permeability and off-target interactions.[2]

Efficacy of Piperidine-Containing PROTACs: A Data-Driven Overview

While direct comparative data with azetidine-linked PROTACs is limited, numerous studies have demonstrated the high efficacy of PROTACs containing piperidine or piperazine (B1678402) moieties in their linkers. These rigid linkers have been successfully incorporated into potent degraders of high-value targets such as the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).

PROTACTargetE3 LigaseLinker FeaturesDC50Dmax (%)Cell Line
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)Piperidine-piperazine linker< 1 nM>90%VCaP
ARV-766 Androgen Receptor (AR)Cereblon (CRBN)Contains piperidine/piperazine< 1 nM>90%VCaP
Compound [I] Androgen Receptor (AR)Not Specified3-((3-aminophenyl)amino)piperidine-2,6-dione≤ 100 nM35-50%VCaP
Compound [II] Androgen Receptor (AR)Not Specified3-((3-aminophenyl)amino)piperidine-2,6-dione≤ 100 nM25-35%VCaP
Compound 34 BRD4Cereblon (CRBN)Piperazine-containing (15 atoms)1.1 nM~95%HEK293T

Experimental Protocols

The evaluation of PROTAC efficacy involves a series of well-defined experiments to quantify protein degradation, assess the mechanism of action, and determine cellular effects.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Ternary Complex Formation Assays (e.g., TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

  • Reagents:

    • Purified recombinant target protein and E3 ligase complex.

    • Donor-labeled antibody (e.g., anti-GST-LanthaScreen™ Tb) and acceptor-labeled antibody (e.g., anti-His-FITC).

    • Assay buffer.

  • Procedure:

    • Prepare a solution containing the target protein and the E3 ligase complex in assay buffer.

    • Add serial dilutions of the PROTAC to the protein mixture in a microplate.

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Cell Viability Assays (e.g., CellTiter-Glo®)

These assays assess the cytotoxic effects of the PROTAC on cells.

  • Procedure:

    • Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.

    • Measure the luminescence signal, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Recycle PROTAC Recycled Ternary_Complex->Recycle Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Binary Binding Assays (SPR, ITC) Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability / Cytotoxicity (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Target_Engagement Cellular Target Engagement (e.g., CETSA) Degradation_Assay->Target_Engagement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability_Assay->PK_PD Target_Engagement->PK_PD Efficacy Tumor Xenograft Efficacy PK_PD->Efficacy

References

A Comparative Guide to the In-Vitro Efficacy of Bioactive Compounds Synthesized from 3-Azetidinemethanol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of novel compounds synthesized using 3-Azetidinemethanol hydrochloride. The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, imparting unique conformational rigidity and physicochemical properties to bioactive molecules. This document details the in-vitro activity of these compounds against several key biological targets, compares their performance with established alternatives, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Inhibition of Polymerase Theta (Polθ) for Anticancer Applications

Compounds derived from 3-hydroxymethyl-azetidine have emerged as potent inhibitors of DNA Polymerase Theta (Polθ), an enzyme crucial for the microhomology-mediated end joining (MMEJ) DNA repair pathway. The inhibition of Polθ is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Comparative In-Vitro Activity of 3-Hydroxymethyl-Azetidine-Based Polθ Inhibitors

The following table summarizes the in-vitro inhibitory activity of a 3-hydroxymethyl-azetidine derivative against the Polθ enzyme and its antiproliferative effect on a BRCA2-deficient colorectal cancer cell line. The performance is compared with a known Polθ inhibitor, ART558.

Compound IDChemical ScaffoldPolθ IC50 (nM)DLD-1 BRCA2-/- IC50 (µM)
Compound 60c [1]3-Hydroxymethyl-Azetidine Derivative23.58.1
ART558 Known Polθ Inhibitor~7.9[2]Not explicitly stated for DLD-1
Experimental Protocols

Polθ Inhibition Assay (Primer Extension Assay)

A fluorescence-based primer extension assay is utilized to measure the inhibitory activity of compounds against the Polθ polymerase domain.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the Polθ enzyme, a fluorescently labeled DNA primer-template substrate, and dNTPs in a suitable buffer.

  • Compound Incubation: The test compounds, including the 3-hydroxymethyl-azetidine derivatives and reference inhibitors, are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature to allow for DNA synthesis by Polθ.

  • Quenching and Analysis: The reaction is stopped, and the products are analyzed using a method that separates the extended and unextended primers, such as gel electrophoresis or capillary electrophoresis.

  • Data Analysis: The fluorescence intensity of the extended primer is quantified to determine the extent of Polθ inhibition. IC50 values are calculated from the dose-response curves.

Cell Viability Assay (CTG Assay)

The antiproliferative activity of the compounds on cancer cell lines is determined using a CellTiter-Glo® (CTG) luminescent cell viability assay.

  • Cell Seeding: DLD-1 BRCA2-/- colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, indicating the number of viable cells.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is normalized to untreated controls, and IC50 values are determined from the resulting dose-response curves.

Visualizations

PolQ_Pathway DSB DNA Double-Strand Break Resection End Resection DSB->Resection Microhomology Microhomology Exposure Resection->Microhomology PolQ Polymerase Theta (Polθ) Microhomology->PolQ Annealing MMEJ Microhomology-Mediated End Joining PolQ->MMEJ DNA Synthesis Repair Error-Prone Repair MMEJ->Repair Inhibitor 3-Hydroxymethyl-Azetidine Inhibitor Inhibitor->PolQ

Polymerase Theta (Polθ) in Microhomology-Mediated End Joining (MMEJ).

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) for Neurological Applications

Azetidine analogs derived from precursors like 3-azetidinemethanol have been investigated as potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for loading monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles. Its inhibition can modulate neurotransmitter levels and is a therapeutic target for conditions like psychostimulant abuse.

Comparative In-Vitro Activity of Azetidine-Based VMAT2 Inhibitors

The following table compares the in-vitro inhibitory potency (Ki) of novel cis- and trans-azetidine analogs with the established VMAT2 inhibitors, lobelane (B1250731) and norlobelane.

Compound IDStereochemistrySubstituentVMAT2 Ki (nM)[3][4]
22b cis4-Methoxy24
15c transMethylenedioxy31
Lobelane --45
Norlobelane --43
Experimental Protocols

Vesicular [3H]Dopamine Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.[3]

  • Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat striatal tissue through a series of homogenization and centrifugation steps.

  • Reaction Incubation: The isolated synaptic vesicles are incubated with [3H]dopamine in the presence of various concentrations of the test compounds (azetidine analogs and reference inhibitors).

  • Uptake Termination: The uptake of [3H]dopamine into the vesicles is stopped by rapid filtration through glass fiber filters, which traps the vesicles while allowing the unbound [3H]dopamine to be washed away.

  • Scintillation Counting: The amount of radioactivity trapped on the filters, corresponding to the [3H]dopamine taken up by the vesicles, is measured using a liquid scintillation counter.

  • Data Analysis: The inhibition of [3H]dopamine uptake by the test compounds is calculated relative to a control with no inhibitor. Ki values are then determined from the IC50 values obtained from dose-response curves.

Visualizations

VMAT2_Workflow cluster_prep Vesicle Preparation cluster_assay Uptake Assay Homogenization Rat Striata Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Vesicles Isolated Synaptic Vesicles Centrifugation->Vesicles Incubation Incubate Vesicles with [3H]Dopamine & Test Compound Vesicles->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Values Counting->Analysis

Experimental workflow for the VMAT2 [3H]dopamine uptake inhibition assay.

Inhibition of VEGFR-2 for Anticancer Therapy

Thiourea-azetidine hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that is critical for tumor growth and metastasis.

Comparative In-Vitro Antiproliferative Activity of Thiourea-Azetidine Hybrids

The following table presents the in-vitro antiproliferative activity (EC50) of thiourea-azetidine hybrids against various human cancer cell lines, with a comparison to the standard chemotherapeutic agent, Doxorubicin.[5]

Compound IDA431 (Skin) EC50 (µM)786-O (Kidney) EC50 (µM)PC3 (Prostate) EC50 (µM)Doxorubicin (PC3) EC50 (µM)
1B 0.770.73--
3B 0.030.030.25>1
Experimental Protocols

Antiproliferative Assay (e.g., CCK-8)

The cytotoxic effects of the thiourea-azetidine compounds on cancer cell lines are assessed using a cell counting kit-8 (CCK-8) assay.

  • Cell Culture: Human cancer cell lines (e.g., A431, 786-O, PC3) are cultured in appropriate media and conditions.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • CCK-8 Reagent Addition: The CCK-8 solution is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan (B1609692) by cellular dehydrogenases in viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and EC50 values are determined from the dose-response curves.

Visualizations

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PI3K->Migration Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Thiourea-Azetidine Hybrid Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and its inhibition.

References

3-Hydroxymethyl-azetidine: A Superior Bioisostere to Pyrrolidin-3-ol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of a pyrrolidin-3-ol moiety with 3-hydroxymethyl-azetidine has emerged as a valuable tactic in medicinal chemistry, offering tangible benefits in optimizing drug candidates. This is exemplified in the development of potent polymerase theta (Polθ) inhibitors, where this bioisosteric substitution has led to compounds with enhanced properties. A comprehensive analysis of their physicochemical and pharmacological characteristics underscores the advantages of the azetidine (B1206935) scaffold.

In the landscape of drug discovery, the careful selection of molecular scaffolds is paramount to achieving desired therapeutic profiles. The five-membered pyrrolidine (B122466) ring is a frequently employed motif.[1] However, the smaller, four-membered azetidine ring is gaining increasing attention as a bioisosteric replacement that can confer advantageous properties to a molecule, such as improved metabolic stability and aqueous solubility.[2] A direct comparison between 3-hydroxymethyl-azetidine and its five-membered counterpart, pyrrolidin-3-ol, reveals key differences that can be leveraged by drug designers.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of a drug's behavior in the body is dictated by its physicochemical properties. A comparison of key parameters for 3-hydroxymethyl-azetidine and pyrrolidin-3-ol highlights the subtle yet significant differences between these two scaffolds.

Property3-Hydroxymethyl-azetidine (Predicted)Pyrrolidin-3-ol
Molecular Weight ( g/mol ) 87.1287.12
XLogP3-AA -1.0-0.7
Topological Polar Surface Area (TPSA) (Ų) 41.532.3[3]
pKa (most basic) 9.510.2
Hydrogen Bond Donors 22[3]
Hydrogen Bond Acceptors 22[3]

The lower predicted lipophilicity (XLogP3-AA) and higher topological polar surface area (TPSA) of 3-hydroxymethyl-azetidine suggest the potential for improved aqueous solubility and reduced off-target interactions driven by non-specific binding. The lower basicity (pKa) of the azetidine nitrogen may also be advantageous in mitigating potential interactions with acidic cellular components.

Enhanced Efficacy in Polymerase Theta (Polθ) Inhibition

A compelling example of the successful application of 3-hydroxymethyl-azetidine as a bioisostere for pyrrolidin-3-ol is in the development of inhibitors for polymerase theta (Polθ), a crucial enzyme in DNA repair.[4] A recent study showcased that the substitution of pyrrolidin-3-ol with 3-hydroxymethyl-azetidine in a series of Polθ inhibitors led to the identification of more potent and metabolically stable drug candidates.[4]

The lead compound incorporating the 3-hydroxymethyl-azetidine motif demonstrated significant antiproliferative properties in cancer cells with deficiencies in other DNA repair pathways, highlighting the synthetic lethality approach to cancer therapy.[4] The favorable pharmacokinetic profile of this compound further underscores the benefits of this bioisosteric replacement.[4]

Experimental Protocols

Synthesis of 3-Hydroxymethyl-azetidine

The synthesis of 3-hydroxymethyl-azetidine can be achieved through various routes. One common method involves the reduction of a 3-azetidinecarboxylic acid derivative.

Example Protocol: Reduction of 1-Benzhydrylazetidin-3-carboxylic acid methyl ester

  • To a solution of lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooled in an ice bath, a solution of 1-benzhydrylazetidin-3-carboxylic acid methyl ester in anhydrous THF is added dropwise.

  • The reaction mixture is stirred for several hours at room temperature.

  • The reaction is then carefully quenched by the sequential addition of water, a sodium hydroxide (B78521) solution, and again water, while maintaining a low temperature.

  • The resulting mixture is stirred, and the solid precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the desired 1-benzhydryl-3-(hydroxymethyl)azetidine.

  • Subsequent debenzylation, typically via catalytic hydrogenation, affords 3-hydroxymethyl-azetidine.

Synthesis of Pyrrolidin-3-ol

Pyrrolidin-3-ol can also be synthesized through multiple pathways, often starting from commercially available precursors.

Example Protocol: From (3S)-Pyrrolidin-3-ol hydrochloride

  • (3S)-Pyrrolidin-3-ol hydrochloride is dissolved in isopropanol (B130326) and water.

  • An aqueous solution of sodium hydroxide is added to adjust the pH to approximately 11-12, leading to the formation of the free base.

  • The mixture is stirred at room temperature for a couple of hours.

  • The resulting solution containing (3S)-pyrrolidin-3-ol can be used directly or the product can be extracted and purified.

Visualizing the Bioisosteric Replacement Strategy

The decision-making process for employing a bioisosteric replacement can be visualized as a workflow.

Bioisosteric Replacement Workflow Start Identify Lead Compound with Pyrrolidin-3-ol Analyze Analyze Physicochemical and Pharmacokinetic Properties Start->Analyze Identify_Liabilities Identify Liabilities (e.g., Poor Solubility, Metabolism) Analyze->Identify_Liabilities Propose_Bioisostere Propose Bioisosteric Replacement: 3-Hydroxymethyl-azetidine Identify_Liabilities->Propose_Bioisostere Synthesize Synthesize Azetidine Analog Propose_Bioisostere->Synthesize Evaluate Evaluate Properties of New Analog Synthesize->Evaluate Compare Compare with Parent Compound Evaluate->Compare Decision Improved Profile? Compare->Decision Decision->Identify_Liabilities No Optimize Further Optimization Decision->Optimize Yes End Candidate Selection Optimize->End

Caption: Workflow for Bioisosteric Replacement.

The signaling pathway of Polθ inhibition, where this bioisosteric switch has proven effective, can also be conceptually illustrated.

Polθ Inhibition Pathway DNA_Damage DNA Double-Strand Break Pol_theta Polymerase Theta (Polθ) (Microhomology-Mediated End Joining) DNA_Damage->Pol_theta Repair_Blocked DNA Repair Blocked Pol_theta->Repair_Blocked Inhibitor 3-Hydroxymethyl-azetidine Derivative (Inhibitor) Inhibitor->Pol_theta Cell_Death Apoptosis / Cell Death Repair_Blocked->Cell_Death

References

Safety Operating Guide

Proper Disposal of 3-Azetidinemethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Azetidinemethanol hydrochloride is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for research and development settings.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • The label should clearly state "Hazardous Waste" and "this compound".

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.[1]

3. Spill Management: In the event of a spill, follow these procedures:

  • Small Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

4. Final Disposal:

  • The final disposal of this compound waste must be conducted through your institution's authorized hazardous waste management program.[1][2]

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Contact your EHS department to schedule a pickup for the hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of 3-Azetidinemethanol hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from Other Waste Streams fume_hood->segregate spill Spill Occurs fume_hood->spill collect Collect Waste in a Designated, Labeled Container store Store Sealed Container in a Designated Secure Area collect->store segregate->collect ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup store->ehs_contact disposal Dispose through Authorized Hazardous Waste Vendor ehs_contact->disposal small_spill Small Spill: Absorb with Inert Material spill->small_spill < 100g large_spill Large Spill: Evacuate & Contact EHS spill->large_spill > 100g collect_spill Collect Spill Debris as Hazardous Waste small_spill->collect_spill large_spill->ehs_contact collect_spill->collect

Caption: Disposal workflow for this compound.

References

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Reactant of Route 1
3-Azetidinemethanol hydrochloride
Reactant of Route 2
3-Azetidinemethanol hydrochloride

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。